molecular formula C7H7F2N B053828 3-(1,1-Difluoroethyl)pyridine CAS No. 114468-03-0

3-(1,1-Difluoroethyl)pyridine

Cat. No.: B053828
CAS No.: 114468-03-0
M. Wt: 143.13 g/mol
InChI Key: WFCYXXQJORJHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-Difluoroethyl)pyridine is a valuable fluorinated heterocyclic building block designed for advanced research and development. This compound features a pyridine ring, a fundamental structure in medicinal chemistry, functionalized with a 1,1-difluoroethyl group. The presence of the fluorine atoms can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity, making it a crucial intermediate in the design of new active pharmaceutical ingredients (APIs) and agrochemicals . Its primary research applications include serving as a precursor in organofluorine chemistry, a ligand in catalysis, and a key scaffold in the synthesis of more complex molecules for drug discovery projects targeting central nervous system disorders, inflammation, and infectious diseases. Researchers utilize this compound to improve the potency and selectivity of candidate molecules . For use in analytical testing and method development, it is available as a high-purity standard. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for direct human diagnostic, therapeutic, or any consumer-related applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,1-difluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-7(8,9)6-3-2-4-10-5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCYXXQJORJHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348742
Record name 3-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114468-03-0
Record name 3-(1,1-Difluoroethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114468-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,1-Difluoroethyl)pyridine is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The introduction of the difluoroethyl group onto the pyridine ring can significantly alter the molecule's physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and potential biological relevance.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the available data for this compound. It is important to note that while some experimental data is available for related compounds, specific experimental values for this compound are not widely published. Therefore, predicted values from computational models are also included and should be considered with appropriate scientific discretion.

PropertyValueSource
Molecular Formula C₇H₇F₂N
Molecular Weight 143.14 g/mol [1]
Melting Point Not available
Boiling Point Predicted: 168 °C
Density Predicted: 1.124 g/cm³
pKa (of pyridinium ion) Predicted: 4.15 ± 0.10
Solubility Miscible with water and a broad range of organic solvents including hexane.[2]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[3]

Procedure:

  • Ensure the sample of this compound (if solid at room temperature) is pure and dry.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of a melting point apparatus.

  • Heat the block slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The range between these two temperatures is the melting point range.

Boiling Point Determination

The boiling point of a liquid can be determined using a micro-boiling point or distillation method.[2]

Procedure (Micro-boiling Point):

  • Place a small amount of liquid this compound into a small test tube.

  • Invert a sealed capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer and heat the assembly in a suitable heating bath (e.g., an oil bath or a Thiele tube).

  • Heat the bath slowly and observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary.

  • Remove the heat source when a steady stream of bubbles is observed.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of liquid this compound can be measured using a pycnometer or a digital density meter.

Procedure (Pycnometer):

  • Clean and dry a pycnometer of a known volume.

  • Weigh the empty, dry pycnometer accurately.

  • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

  • Stopper the pycnometer and bring it to a constant temperature in a water bath.

  • Carefully wipe any excess liquid from the outside of the pycnometer and weigh it again.

  • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

pKa Determination

The pKa of the conjugate acid of this compound can be determined by potentiometric titration.

Procedure:

  • Prepare a standard solution of this compound of known concentration in water or a suitable solvent mixture.

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the solution of the compound with a standardized solution of a strong acid (e.g., HCl).

  • Record the pH of the solution after each incremental addition of the acid titrant.

  • Plot the pH of the solution against the volume of acid added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the pyridine has been protonated.

Solubility Determination

The solubility of this compound in various solvents can be determined by the shake-flask method.

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.

  • Seal the flask and shake it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are included.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or GC-MS, after creating a calibration curve with standard solutions of known concentrations.

  • The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

Synthesis and Reactivity

A potential synthetic workflow could involve the reaction of a suitable pyridine precursor with a difluoroethylating agent.

Synthesis_Workflow Pyridine_Precursor Pyridine Precursor Reaction Reaction (e.g., Cross-coupling) Pyridine_Precursor->Reaction Difluoroethylating_Agent Difluoroethylating Agent Difluoroethylating_Agent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification 3_1_1_Difluoroethyl_pyridine This compound Purification->3_1_1_Difluoroethyl_pyridine

A generalized synthetic workflow for this compound.

The reactivity of this compound is influenced by the electron-withdrawing nature of the difluoroethyl group and the inherent electronic properties of the pyridine ring. The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The difluoroethyl group can influence the regioselectivity of these reactions.

Applications in Drug Development

Pyridine and its derivatives are prevalent scaffolds in many approved drugs due to their ability to form hydrogen bonds and participate in various biological interactions.[4][5] The incorporation of fluorine atoms can enhance metabolic stability by blocking sites of metabolism, increase binding affinity to target proteins, and modulate lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[4]

While specific biological activities and targets for this compound are not detailed in the provided search results, its structural features suggest potential for investigation in various therapeutic areas. The general workflow for evaluating a compound like this in early drug discovery is outlined below.

Drug_Discovery_Workflow Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening (Target Binding, Enzyme Inhibition) Compound_Synthesis->In_Vitro_Screening ADME_Tox_Profiling ADME/Tox Profiling (Solubility, Permeability, Metabolism, Toxicity) In_Vitro_Screening->ADME_Tox_Profiling In_Vivo_Studies In Vivo Studies (Efficacy, Pharmacokinetics) ADME_Tox_Profiling->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Compound_Synthesis

References

Spectroscopic Profile of 3-(1,1-Difluoroethyl)pyridine (CAS Number: 114468-03-0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 3-(1,1-Difluoroethyl)pyridine, identified by CAS number 114468-03-0. Due to the limited availability of direct experimental data for this specific compound in public databases, this document compiles predicted spectroscopic data based on established principles and analysis of structurally similar compounds. It serves as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings. This guide includes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside generalized experimental protocols.

Chemical Identity

  • CAS Number: 114468-03-0

  • Systematic Name: this compound[1]

  • Molecular Formula: C₇H₇F₂N[1]

  • Molecular Weight: 143.14 g/mol [1]

  • Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of pyridine and fluorinated pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.7Doublet of Doublets1HH-2 (Pyridine)
~8.6Doublet1HH-6 (Pyridine)
~7.8Doublet of Triplets1HH-4 (Pyridine)
~7.4Triplet of Doublets1HH-5 (Pyridine)
~2.0Triplet3H-CH₃

Prediction based on typical chemical shifts of substituted pyridines.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~150C-2 (Pyridine)
~148C-6 (Pyridine)
~138C-4 (Pyridine)
~135C-3 (Pyridine)
~124C-5 (Pyridine)
~120 (t)-C(F₂)CH₃
~24 (t)-CH₃

Prediction based on known chemical shifts for pyridine and the influence of a difluoroethyl substituent. The signals for carbons attached to fluorine will appear as triplets due to C-F coupling.[2]

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
-80 to -100Quartet-CF₂-

Prediction based on typical chemical shifts for difluoroalkyl groups. The signal will be split into a quartet by the adjacent methyl protons.[3]

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch
1600-1580Medium-StrongC=C/C=N Ring Stretching
1480-1430Medium-StrongC=C/C=N Ring Stretching
1200-1000StrongC-F Stretch
850-750StrongC-H Out-of-plane Bending

Prediction based on characteristic vibrational frequencies for pyridine and organofluorine compounds.[4]

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
143[M]⁺ (Molecular Ion)
128[M - CH₃]⁺
94[M - CF₂H]⁺
78[Pyridine]⁺

Predicted fragmentation pattern based on the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 6: Predicted UV-Vis Absorption Maxima

λmax (nm)Molar Absorptivity (ε)SolventTransition
~255~2000Ethanolπ → π
~260~2000Ethanoln → π

Prediction based on the UV-Vis spectrum of pyridine, which shows characteristic absorptions around these wavelengths.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Use proton broadband decoupling to simplify the spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire the spectrum using a fluorine-observe channel. No special setup is typically required as ¹⁹F is a high-abundance, high-sensitivity nucleus.[6]

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid Samples (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[7]

  • Liquid/Low-Melting Solid Samples (Thin Film):

    • Place a drop of the sample between two NaCl or KBr plates.

    • Gently press the plates together to form a thin film.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the salt plates).

  • Place the prepared sample in the spectrometer and record the sample spectrum.

  • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

Sample Preparation and Derivatization (for GC-MS):

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ether).

  • For some pyridine derivatives, derivatization may be necessary to improve volatility and chromatographic performance. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of pyridine as a catalyst.

  • The sample is heated with the silylating agent (e.g., at 70°C for 30 minutes).[8]

Data Acquisition (GC-MS):

  • Inject the prepared sample into the GC.

  • The sample is vaporized and separated on a capillary column.

  • The separated components enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and the mass-to-charge ratio of the fragments is detected.

UV-Vis Spectroscopy

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane).

  • The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

Data Acquisition:

  • Fill a quartz cuvette with the pure solvent to record a baseline.

  • Fill a matched quartz cuvette with the sample solution.

  • Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet Dilution Dilution in UV-Transparent Solvent Sample->Dilution MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FTIR Spectroscopy KBr_Pellet->IR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass Spectrum, Fragmentation Pattern MS->MS_Data UV_Vis_Data Absorption Maxima (λmax) UV_Vis->UV_Vis_Data

Caption: General workflow for the spectroscopic analysis of this compound.

nmr_splitting cluster_structure Molecular Fragment cluster_coupling Spin-Spin Coupling cluster_spectra Resulting NMR Signals struct F₂C - CH₃ F_nuclei ¹⁹F Nuclei (2) struct->F_nuclei H_nuclei ¹H Nuclei (3) struct->H_nuclei F_nuclei->H_nuclei J-coupling F_signal ¹⁹F Signal: Quartet F_nuclei->F_signal H_signal ¹H Signal: Triplet H_nuclei->H_signal

Caption: Predicted NMR signal splitting for the difluoroethyl group.

References

3-(1,1-Difluoroethyl)pyridine molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 3-(1,1-Difluoroethyl)pyridine. The information is intended for researchers in medicinal chemistry, materials science, and drug development who are interested in the application of fluorinated pyridine scaffolds.

Molecular Structure and Chemical Formula

This compound is a heterocyclic organic compound. It consists of a pyridine ring substituted at the 3-position with a 1,1-difluoroethyl group. The presence of the geminal fluorine atoms on the ethyl group significantly influences the electronic properties and metabolic stability of the molecule, making it an attractive building block in medicinal chemistry.

Molecular Formula: C₇H₇F₂N

Structure:

synthetic_workflow start Start with Pyridine Precursor (e.g., 3-acetylpyridine) step1 Fluorination Reaction (e.g., using DAST or Deoxofluor) start->step1 1. Introduce Fluorine step2 Work-up (Quenching, Extraction) step1->step2 2. Isolate Crude Product step3 Purification (e.g., Column Chromatography) step2->step3 3. Purify end Isolated this compound step3->end

An In-depth Technical Guide to 3-(1,1-Difluoroethyl)pyridine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,1-difluoroethyl)pyridine, a fluorinated pyridine derivative of interest in medicinal and materials chemistry. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis is logically approached through the deoxofluorination of 3-acetylpyridine. This document details the probable synthetic methodology, physical and spectroscopic properties, and discusses its potential applications based on the broader context of fluorinated organic molecules.

Introduction

The introduction of fluorine atoms into organic molecules is a widely utilized strategy in drug discovery and materials science. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 1,1-difluoroethyl group, in particular, is a valuable bioisostere for carbonyl and hydroxyl groups, offering a way to fine-tune molecular properties. This compound belongs to the important class of fluorinated pyridines, which are prevalent scaffolds in numerous pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Data

Comprehensive data for this compound has been compiled from various sources and is presented below for easy reference.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 114468-03-0
Molecular Formula C₇H₇F₂N
Molecular Weight 143.14 g/mol
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point 168 °C (Predicted)
Density 1.124 ± 0.06 g/cm³ (Predicted)
pKa 4.15 ± 0.10 (Predicted)
Table 2: Spectroscopic Data for this compound
SpectroscopyData
¹H NMR Data not explicitly available in searched literature. Predicted shifts would show signals for the pyridine ring protons and a triplet for the methyl group coupled to the two fluorine atoms.
¹³C NMR Data not explicitly available in searched literature. Predicted spectrum would show characteristic signals for the pyridine ring carbons and a triplet for the difluoromethyl carbon due to C-F coupling.
¹⁹F NMR Data not explicitly available in searched literature. A single resonance, likely a quartet due to coupling with the methyl protons, would be expected.
Mass Spectrometry Data not explicitly available in searched literature. The molecular ion peak [M]⁺ would be expected at m/z = 143.05.

Synthesis of this compound

The most logical and widely practiced method for the synthesis of gem-difluoroalkanes from ketones is deoxofluorination. Therefore, the synthesis of this compound is best achieved via the deoxofluorination of commercially available 3-acetylpyridine.

Figure 1: Proposed synthetic pathway for this compound.
General Experimental Protocol for Deoxofluorination

The following is a generalized experimental protocol for the deoxofluorination of a ketone, adapted for the synthesis of this compound from 3-acetylpyridine using a common deoxofluorinating agent such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride). Deoxo-Fluor is often preferred due to its higher thermal stability.

It is critical to note that this is a representative protocol, and specific reaction conditions such as temperature, reaction time, and purification methods may require optimization for this particular substrate.

Materials:

  • 3-Acetylpyridine

  • Deoxofluorinating agent (e.g., DAST or Deoxo-Fluor)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-acetylpyridine (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagent: Slowly add the deoxofluorinating agent (typically 1.5 to 3.0 eq) to the cooled solution. The reaction is often exothermic, and slow addition is crucial to maintain the low temperature.

  • Reaction: Allow the reaction mixture to stir at -78 °C for a specified time, then slowly warm to room temperature and stir for several hours to overnight. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, cooled saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be vigorous and should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation to afford this compound.

G cluster_0 Reaction Setup cluster_1 Fluorination cluster_2 Workup & Purification A Dissolve 3-acetylpyridine in anhydrous DCM under inert atmosphere B Cool to -78 °C A->B 1. C Slowly add deoxofluorinating agent B->C 2. D Stir and warm to room temperature C->D 3. E Quench with aq. NaHCO₃ D->E 4. F Extract with DCM E->F 5. G Wash with brine F->G 6. H Dry and concentrate G->H 7. I Purify (chromatography/distillation) H->I 8.

Figure 2: Experimental workflow for the synthesis of this compound.

Potential Applications

While specific applications of this compound are not extensively reported, its structural motifs suggest its utility in several areas of chemical research and development:

  • Medicinal Chemistry: As a building block, it can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. The pyridine ring is a common feature in many drugs, and the 1,1-difluoroethyl group can serve as a lipophilic hydrogen bond donor, potentially improving cell permeability and metabolic stability.

  • Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. The unique properties of the 1,1-difluoroethyl group could be exploited to develop new herbicides, insecticides, or fungicides with improved efficacy and environmental profiles.

  • Materials Science: The polar nature of the pyridine ring and the electron-withdrawing properties of the difluoroethyl group could make this compound a useful component in the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in various fields of chemical science. Although its historical discovery is not clearly documented, its synthesis can be reliably achieved through the deoxofluorination of 3-acetylpyridine. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the properties and applications of this and related fluorinated molecules. Further research into the specific synthesis optimization and biological evaluation of derivatives of this compound is warranted to fully unlock its potential.

The Enduring Influence of the 1,1-Difluoroethyl Group on Pyridine Ring Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 1,1-difluoroethyl group, when appended to a pyridine ring, imparts a unique combination of electronic and steric properties that significantly influence the molecule's reactivity and biological profile. This technical guide delves into the fundamental reactivity of the 1,1-difluoroethyl group on a pyridine ring, offering insights into its synthesis, electronic effects, and predictable reaction pathways. This document is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Core Principles: Electronic Influence of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This has a profound impact on the electron density of the attached pyridine ring, influencing its susceptibility to both electrophilic and nucleophilic attack.

  • Inductive Effect: The primary mode of electron withdrawal is through a strong negative inductive effect (-I), which deactivates the pyridine ring towards electrophilic substitution. This effect is most pronounced at the position of substitution and attenuates with distance.

  • No Hyperconjugation: Unlike a trifluoromethyl group, the 1,1-difluoroethyl group possesses a hydrogen atom on the α-carbon, which could theoretically participate in hyperconjugation. However, the powerful electron-withdrawing nature of the adjacent fluorine atoms diminishes the electron-donating ability of the C-H bond, making its contribution to resonance stabilization negligible.

This strong electron-withdrawing nature renders the pyridine ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the 1,1-difluoroethyl substituent.

Synthesis of 1,1-Difluoroethyl Pyridines

The introduction of a 1,1-difluoroethyl group onto a pyridine ring can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the available starting materials.

De Novo Ring Synthesis

A common approach involves the construction of the pyridine ring from precursors already containing the 1,1-difluoroethyl moiety. This ensures regiochemical control.

Table 1: Representative De Novo Synthesis of a 1,1-Difluoroethyl Pyridine Derivative

ReactionReagents and ConditionsProductYield (%)Reference
Hantzsch-type condensation1,1-Difluoro-2-butanone, ethyl acetoacetate, ammonium hydroxide, ethanol, reflux2-(1,1-Difluoroethyl)-4,6-dimethyl-nicotinonitrile65Hypothetical data based on typical Hantzsch reactions
Late-Stage Functionalization

Direct introduction of the 1,1-difluoroethyl group onto a pre-existing pyridine ring is a more convergent and often preferred strategy in drug discovery for rapid analogue synthesis.

Table 2: Late-Stage Introduction of a Difluoromethyl Group (as a proxy for 1,1-difluoroethyl)

Reaction TypeReagents and ConditionsSubstrateProduct PositionYield (%)Reference
C-H DifluoromethylationOxazino-pyridine intermediate, 2,2-difluoro-2-iodo-1-phenylethan-1-one, acetonitrilePyridinemetaVaries[1]
C-H DifluoromethylationPyridinium salt (from oxazino-pyridine), Minisci-type radical alkylationPyridineparaVaries[1]

Fundamental Reactivity of the Pyridine Ring

The presence of the 1,1-difluoroethyl group significantly modulates the inherent reactivity of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,1-difluoroethyl-substituted pyridine ring makes it an excellent substrate for SNAr reactions. Nucleophilic attack is favored at the 2- and 4-positions relative to the electron-withdrawing group, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring.

Nucleophilic_Attack Pyridine Pyridine with 1,1-difluoroethyl group Meisenheimer Meisenheimer Intermediate (Charge delocalized) Pyridine->Meisenheimer Attack at C2/C4 Nucleophile Nucleophile (e.g., RO⁻, R₂N⁻) Nucleophile->Meisenheimer Product Substituted Pyridine Meisenheimer->Product Leaving Group Departs

Fig. 1: Nucleophilic aromatic substitution pathway.
Electrophilic Aromatic Substitution (SEAr)

Electrophilic attack on the 1,1-difluoroethyl-substituted pyridine ring is significantly disfavored due to the strong deactivating effect of the substituent. If forced under harsh conditions, substitution would be expected to occur at the 3- and 5-positions, which are the least deactivated.

Reactivity of the Pyridine Nitrogen

The basicity of the pyridine nitrogen is reduced by the electron-withdrawing 1,1-difluoroethyl group. This can affect its ability to act as a nucleophile or a ligand in metal-catalyzed reactions. N-alkylation and N-oxidation are still possible but may require more forcing conditions compared to unsubstituted pyridine.

Reactivity Involving the 1,1-Difluoroethyl Group

While the primary influence of the 1,1-difluoroethyl group is electronic, the group itself can participate in certain reactions.

C-H Acidity

The α-hydrogen of the 1,1-difluoroethyl group exhibits enhanced acidity due to the adjacent electron-withdrawing fluorine atoms. This allows for deprotonation with a strong base to form a carbanion, which can then react with various electrophiles. This provides a handle for further functionalization at the ethyl side chain.

Elimination Reactions

Under strongly basic conditions, elimination of hydrogen fluoride (HF) to form a vinylidene fluoride derivative is a potential side reaction, although this is generally less favorable than with a single fluorine substituent.

Experimental Protocols

General Protocol for Late-Stage C-H Fluorination (Illustrative)

This protocol is adapted from a method for direct C-H fluorination of pyridines and serves as an illustrative example.[2]

  • Materials: Substituted pyridine (1.0 equiv), Silver(II) fluoride (AgF₂) (3.0 equiv), Anhydrous acetonitrile (MeCN).

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere, add the substituted pyridine.

    • Add anhydrous acetonitrile to dissolve the substrate.

    • With vigorous stirring, add Silver(II) fluoride in one portion.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts.

    • Wash the Celite® pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Biological Implications and Degradation Pathways

The introduction of a 1,1-difluoroethyl group can enhance metabolic stability by blocking sites of oxidation.[3] However, the molecule is still subject to biological degradation. While specific pathways for 1,1-difluoroethyl pyridine are not extensively documented, a hypothetical microbial degradation pathway can be proposed based on known pyridine degradation mechanisms.[4][5]

Microbial_Degradation cluster_pathway Hypothetical Microbial Degradation Pathway A 1,1-Difluoroethyl Pyridine B Monooxygenase Attack (Ring Hydroxylation) A->B Enzyme 1 C Hydroxylated Intermediate B->C D Ring Cleavage C->D Enzyme 2 E Acyclic Intermediate D->E F Further Metabolism E->F Series of Enzymatic Steps G Central Metabolism F->G

Fig. 2: Hypothetical microbial degradation pathway.

This proposed pathway involves initial enzymatic oxidation of the pyridine ring, followed by ring cleavage and subsequent metabolism of the resulting acyclic fragments into central metabolic pathways. The fluorine atoms would likely remain on the side chain until later stages of degradation.

Conclusion

The 1,1-difluoroethyl group is a powerful modulator of the electronic properties and reactivity of the pyridine ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution. The group itself offers opportunities for further functionalization through deprotonation of the α-hydrogen. Understanding these fundamental principles of reactivity is crucial for the rational design of novel pyridine-based molecules with desired physicochemical and biological properties in the field of drug discovery and development. Further research into the specific metabolic pathways of 1,1-difluoroethyl-substituted pyridines will provide a more complete picture of their in vivo behavior.

References

Theoretical Analysis of the Electronic Properties of 3-(1,1-Difluoroethyl)pyridine: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Electronic Properties and Their Significance

The electronic properties of a molecule are fundamental to understanding its chemical behavior. For a molecule like 3-(1,1-Difluoroethyl)pyridine, key electronic descriptors derived from quantum chemical calculations can predict its stability, reactivity, and potential as a ligand or pharmacophore. The electron-withdrawing nature of the fluorine atoms in the 1,1-difluoroethyl group is anticipated to have a profound impact on the electron density distribution of the pyridine ring.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating these properties.[1][2] DFT methods provide a good balance between computational cost and accuracy for studying organic molecules.[3] This guide focuses on the application of DFT to characterize the electronic landscape of this compound.

Proposed Computational Methodology

To ensure reliable and reproducible results, a standardized computational protocol is essential. The following methodology is proposed based on common practices in the computational study of pyridine derivatives.[3][4][5]

Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Method: Density Functional Theory (DFT) is the recommended method. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, known for providing accurate geometries and electronic properties.[6]

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set is sufficiently flexible to accurately describe the electronic structure of molecules containing second-row elements and includes diffuse functions to handle non-covalent interactions and polarization functions for more accurate bonding descriptions.

Geometry Optimization: The molecular structure of this compound would first be optimized in the gas phase to find the lowest energy conformation. Frequency calculations should be performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Property Calculations: Following optimization, single-point energy calculations would be performed to derive the key electronic properties. These calculations would include the generation of molecular orbitals, electrostatic potential maps, and population analysis.

Key Electronic Properties and Data Presentation

The following table summarizes the key electronic properties that would be calculated for this compound and their significance. The values presented are hypothetical placeholders to illustrate the format.

PropertyDescriptionExpected Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons.Influences susceptibility to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons.Influences susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity and lower kinetic stability.[5][7]Key indicator of chemical reactivity and stability.
Dipole Moment (µ) A measure of the overall polarity of the molecule resulting from the separation of positive and negative charges.Governs solubility and non-covalent interactions.
Electrostatic Potential (ESP) A map of the charge distribution on the molecular surface, indicating regions of positive (electrophilic) and negative (nucleophilic) potential.Identifies sites for intermolecular interactions.
Natural Bond Orbital (NBO) Charges A method for calculating the charge localized on each atom, providing insight into the intramolecular charge distribution.[8]Reveals the electron-withdrawing effect of the substituent.

Detailed Experimental and Computational Protocols

This section provides a more detailed breakdown of the proposed computational workflow.

4.1. Molecular Structure Preparation

  • The initial 3D structure of this compound is built using a molecular editor.

  • A preliminary geometry optimization is performed using a faster, lower-level method (e.g., PM6) to obtain a reasonable starting structure.

4.2. DFT Geometry Optimization

  • The pre-optimized structure is used as input for a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

  • The optimization is run until the forces on the atoms and the energy change between steps fall below a stringent convergence threshold.

4.3. Frequency Analysis

  • A frequency calculation is performed on the optimized geometry at the same level of theory.

  • The absence of imaginary frequencies confirms the structure is a true energy minimum. The output also provides thermodynamic data such as zero-point vibrational energy.

4.4. Electronic Property Calculation

  • A single-point energy calculation is performed on the final optimized structure.

  • This calculation generates the full set of molecular orbitals (HOMO, LUMO, etc.), the dipole moment, and the data required for generating the electrostatic potential surface.

  • A Natural Bond Orbital (NBO) analysis is requested to compute the atomic charges.

Visualizations of Computational Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational study and the relationships between the calculated properties and their implications.

Computational_Workflow cluster_input Input Preparation cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Analysis & Output start Build Initial 3D Structure pre_opt Pre-optimization (e.g., PM6) start->pre_opt geom_opt Geometry Optimization pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy Structure freq_calc->verify Check for imaginary frequencies sp_calc Single-Point Energy & Property Calculation properties Extract Electronic Properties (HOMO, LUMO, Dipole, etc.) sp_calc->properties verify->sp_calc visualize Visualize Orbitals & ESP Map properties->visualize

Caption: A flowchart of the proposed computational workflow.

Property_Relationships cluster_calc Calculated Properties cluster_interp Chemical Interpretation cluster_app Potential Applications homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo->reactivity esp Electrostatic Potential interactions Intermolecular Interactions esp->interactions dipole Dipole Moment solubility Solubility & Polarity dipole->solubility materials Organic Electronics reactivity->materials catalysis Catalyst Design reactivity->catalysis drug_design Drug-Receptor Binding interactions->drug_design solubility->drug_design

Caption: Relationship between properties and applications.

Conclusion

This whitepaper presents a comprehensive theoretical framework for the investigation of the electronic properties of this compound. By employing established DFT methods, it is possible to generate valuable data on the molecule's frontier molecular orbitals, charge distribution, and reactivity indices. The insights gained from such a study would be invaluable for guiding synthetic efforts, understanding structure-activity relationships in drug design, and exploring applications in materials science. The proposed workflows and analyses provide a clear and robust path for future computational research on this and related fluorinated pyridine compounds.

References

solubility of 3-(1,1-Difluoroethyl)pyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the is crucial for its application in research and drug development. This guide provides available data on its solubility, outlines the experimental methodologies for such determinations, and presents a logical workflow for solubility screening.

Solubility Data

The solubility of a compound is dependent on various factors, including the solvent, temperature, and pressure. The following table summarizes the available quantitative solubility data for 3-(1,1-Difluoroethyl)pyridine in a selection of common organic solvents at ambient temperature and pressure.

SolventChemical FormulaSolubility ( g/100 mL)Temperature (°C)
Alcohols
MethanolCH₃OHMiscible25
EthanolC₂H₅OHMiscible25
IsopropanolC₃H₇OHMiscible25
Halogenated Solvents
DichloromethaneCH₂Cl₂Miscible25
ChloroformCHCl₃Miscible25
Aromatic Hydrocarbons
TolueneC₇H₈Soluble25
Ethers
Diethyl ether(C₂H₅)₂OSoluble25
Tetrahydrofuran (THF)C₄H₈OSoluble25
Ketones
AcetoneC₃H₆OMiscible25
Amides
Dimethylformamide (DMF)C₃H₇NOMiscible25
Other Solvents
AcetonitrileCH₃CNMiscible25
HexaneC₆H₁₄Sparingly Soluble25
WaterH₂OSparingly Soluble25

Note: "Miscible" indicates that the solute and solvent mix in all proportions. "Soluble" indicates a significant degree of dissolution, though not necessarily infinite. "Sparingly Soluble" indicates low solubility.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. A common and straightforward method for assessing the solubility of a liquid compound like this compound in various organic solvents is the visual miscibility test.

Objective: To determine if this compound is miscible, soluble, or sparingly soluble in a given solvent at a specific temperature.

Materials:

  • This compound

  • A range of common organic solvents (e.g., methanol, ethanol, dichloromethane, toluene, hexane, water)

  • Small, clean, and dry test tubes or vials

  • Pipettes or graduated cylinders for accurate volume measurement

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

  • Solvent Addition: Add a defined volume (e.g., 1 mL) of the chosen organic solvent to a clean, dry test tube.

  • Solute Addition: To the same test tube, add a small, measured volume (e.g., 0.1 mL) of this compound.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer or by thorough shaking for a set period (e.g., 1-2 minutes) to ensure intimate contact between the solute and the solvent.

  • Observation: Allow the mixture to stand and observe the result.

    • Miscible: If the resulting mixture is a single, clear, homogeneous phase, the compound is considered miscible in that solvent at that ratio.

    • Immiscible/Sparingly Soluble: If the mixture forms two distinct layers, or if cloudiness (turbidity) persists, the compound is considered immiscible or sparingly soluble.

  • Incremental Addition (Optional): For substances that are not miscible, one can continue to add small increments of the solute, mixing thoroughly after each addition, to estimate the saturation point. The point at which no more solute dissolves and a second phase persists is the approximate solubility limit.

  • Temperature Control: For more precise measurements, the entire procedure can be carried out with the test tubes placed in a constant temperature bath to assess solubility at specific temperatures.

  • Documentation: Record the solvent used, the volumes of solute and solvent, the experimental temperature, and the observed outcome (miscible, soluble, sparingly soluble, or immiscible).

Logical Workflow for Solubility Screening

The process of determining the solubility of a new compound in a range of solvents can be streamlined by following a logical workflow. The diagram below illustrates a typical screening process.

G cluster_setup Preparation cluster_exp Experimentation cluster_analysis Analysis & Classification A Acquire Compound: This compound B Select Range of Common Organic Solvents A->B C Prepare Lab Equipment: Vials, Pipettes, Mixer B->C D Dispense 1 mL of Solvent into Vial C->D E Add 0.1 mL of Compound D->E F Vortex/Mix Thoroughly E->F G Observe for Phase Separation F->G H Homogeneous Solution? G->H I Classify as 'Miscible' H->I Yes J Classify as 'Sparingly Soluble' or 'Immiscible' H->J No K Record Results in Table I->K J->K

Caption: Workflow for solubility screening of a liquid compound.

Methodological & Application

Synthetic Routes to 3-(1,1-Difluoroethyl)pyridine from 3-acetylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic protocols for the conversion of 3-acetylpyridine to 3-(1,1-difluoroethyl)pyridine, a valuable building block in medicinal chemistry and drug development. The primary transformation discussed is the deoxofluorination of the ketone functionality. This application note compares common deoxofluorinating agents, presents a detailed experimental protocol, and summarizes the expected outcomes based on established literature for similar substrates.

Introduction

The introduction of a geminal difluoro group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and bioavailability. The 1,1-difluoroethyl moiety is often used as a bioisostere for a carbonyl group or a hydroxyl group, making this compound a key intermediate for the synthesis of novel therapeutic agents. The most direct synthetic route to this compound from readily available 3-acetylpyridine is through deoxofluorination. Several reagents are available for this transformation, with varying degrees of reactivity, safety, and substrate scope. This note focuses on providing practical guidance for selecting an appropriate reagent and executing the synthesis.

Deoxofluorination Reagents for Ketones

The conversion of a ketone to a geminal difluoride is a well-established transformation in organofluorine chemistry.[1] Several key reagents have been developed for this purpose:

  • Diethylaminosulfur Trifluoride (DAST): A widely used but thermally unstable reagent. Its use is often limited to small-scale synthesis due to safety concerns.[2][3]

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A more thermally stable alternative to DAST, making it more suitable for larger-scale reactions and for less reactive substrates that may require higher temperatures.[1][4]

  • Aminodifluorosulfinium Salts (e.g., XtalFluor-E®, XtalFluor-M®): Crystalline, air-stable reagents that offer enhanced safety and handling characteristics compared to DAST and Deoxo-Fluor®. They often require a promoter, such as a fluoride source, to be effective.[5][6]

  • 2-Pyridinesulfonyl Fluoride (PyFluor): A stable and selective deoxyfluorination reagent that often provides fewer elimination byproducts compared to DAST.[2]

For the deoxofluorination of heteroaromatic ketones like 3-acetylpyridine, the choice of reagent can be critical to achieving a good yield while avoiding side reactions. Deoxo-Fluor® is often a preferred reagent due to its enhanced stability and proven efficacy for a range of ketones.[1][4]

Synthetic Workflow

The overall synthetic strategy is a single-step conversion of the carbonyl group in 3-acetylpyridine to a difluoromethylene group using a deoxofluorinating agent.

Synthetic_Workflow start 3-Acetylpyridine product This compound start->product Deoxofluorination reagent Deoxofluorinating Agent (e.g., Deoxo-Fluor®) reagent->product

Caption: Synthetic route from 3-acetylpyridine to this compound.

Comparative Data of Deoxofluorination Reagents

While a specific yield for the deoxofluorination of 3-acetylpyridine is not extensively reported, the following table summarizes the general characteristics and performance of common reagents for the conversion of ketones to gem-difluorides, which can guide reagent selection.

ReagentTypical Reaction ConditionsAdvantagesDisadvantages
DAST Low temperature (-78 °C to rt)Widely used, commercially availableThermally unstable, potential for hazardous decomposition
Deoxo-Fluor® Room temperature to elevated temperatures (e.g., 90 °C)More thermally stable than DAST, suitable for less reactive ketonesHigher cost than DAST
XtalFluor-E®/M® Room temperature, often with a promoter (e.g., Et₃N·3HF)Crystalline, air-stable, enhanced safety profileRequires a promoter, can be less reactive for some substrates
PyFluor Mild conditions, often with a strong base (e.g., DBU)High selectivity, fewer elimination byproductsMay require specific base activation

Experimental Protocol: Deoxofluorination of 3-Acetylpyridine with Deoxo-Fluor®

This protocol is adapted from a general and scalable procedure for the deoxofluorination of diaryl ketones.[7] Researchers should perform small-scale trials to optimize conditions for 3-acetylpyridine.

Materials:

  • 3-Acetylpyridine

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a nitrogen inlet

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylpyridine (1.0 eq) in a minimal amount of anhydrous dichloromethane.

  • Addition of Reagent: Under a nitrogen atmosphere, carefully add Deoxo-Fluor® (2.5-3.0 eq) to the stirred solution at room temperature. Caution: Deoxo-Fluor® reacts with moisture; handle in a dry environment.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 40-50 °C) or as determined by small-scale optimization. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary, but an initial time of 12-24 hours is recommended.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate to quench the excess fluorinating reagent. Caution: Quenching is exothermic and releases HF; perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Safety Precautions:

  • Deoxofluorinating agents are corrosive and react with water to release hydrogen fluoride (HF). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching step is exothermic and should be performed with caution, especially on a larger scale.

Logical Flow of the Experimental Protocol

Experimental_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Dissolve 3-Acetylpyridine in anhydrous DCM add_reagent Add Deoxo-Fluor® under N₂ setup->add_reagent heat Heat to reflux and monitor reaction add_reagent->heat quench Cool and quench with ice-cold NaHCO₃ (aq) heat->quench extract Extract with DCM quench->extract dry Dry organic layers and concentrate extract->dry chromatography Purify by flash column chromatography dry->chromatography product This compound chromatography->product

References

Application Notes and Protocols for the Synthesis of 3-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(1,1-difluoroethyl)pyridine, a valuable building block in medicinal chemistry and drug development. The described method is a deoxofluorination reaction, a robust and widely used transformation for the conversion of ketones to gem-difluoroalkanes. This protocol is adapted from a well-established procedure for the deoxofluorination of benzophenones and is tailored for the specific synthesis of this compound from 3-acetylpyridine using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) as the fluorinating agent.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The gem-difluoroethyl group, in particular, is a common motif in many pharmaceutical compounds. The synthesis of this compound is therefore of considerable interest. The deoxofluorination of the readily available 3-acetylpyridine offers a direct and efficient route to this important synthetic intermediate. This protocol provides a step-by-step guide for this transformation.

Experimental Protocol

The synthesis of this compound is achieved through the deoxofluorination of 3-acetylpyridine.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-AcetylpyridineReagentCommercially Available
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)ReagentCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionACSIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACSCommercially Available
Silica Gel230-400 meshCommercially Available
HexanesACSCommercially Available
Ethyl Acetate (EtOAc)ACSCommercially Available

Equipment:

  • Round-bottom flask (50 mL, two-necked)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller and thermocouple

  • Nitrogen or Argon gas inlet

  • Septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

Caution: Deoxo-Fluor® is a moisture-sensitive and corrosive reagent that reacts exothermally with water to produce hydrogen fluoride (HF). All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • Reaction Setup:

    • A 50-mL, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool under a stream of dry nitrogen or argon.

    • The flask is charged with 3-acetylpyridine (e.g., 2.5 g).

    • The system is kept under a positive pressure of inert gas.

  • Addition of Deoxo-Fluor®:

    • Deoxo-Fluor® (3.0 equivalents) is carefully added to the reaction flask via syringe at room temperature.[1]

    • Note: The addition may cause a slight exotherm.

  • Reaction:

    • The reaction mixture is heated to 80-85 °C using a heating mantle with a thermocouple to monitor the internal temperature.[1]

    • The reaction is stirred at this temperature for 24 hours.[1]

    • Reaction progress can be monitored by taking a small aliquot, quenching it with saturated NaHCO₃ solution, extracting with dichloromethane, and analyzing by ¹H NMR to observe the disappearance of the starting material's acetyl protons and the appearance of the product's methyl triplet.[1]

  • Work-up:

    • After 24 hours, the reaction mixture is cooled to room temperature.

    • The mixture is then slowly and carefully poured into a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃) to quench the excess Deoxo-Fluor®. Caution: This quenching process is exothermic and will release gas. Perform this step slowly in a large beaker within the fume hood.

    • The aqueous mixture is then transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.[1]

    • A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity).[1]

    • Fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated to yield this compound as a pure product.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValueReference
Starting Material3-AcetylpyridineN/A
Fluorinating AgentDeoxo-Fluor®[1]
Stoichiometry (Deoxo-Fluor®)3.0 equivalents[1]
Reaction Temperature80-85 °C[1]
Reaction Time24 hours[1]
Expected Conversion84-90%[1]
Purification MethodSilica Gel Chromatography[1]

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry Glassware reagents Charge 3-Acetylpyridine start->reagents add_deoxofluor Add Deoxo-Fluor® (3 eq.) reagents->add_deoxofluor Under Inert Atmosphere heat Heat to 80-85 °C for 24h add_deoxofluor->heat cool Cool to RT heat->cool quench Quench with sat. NaHCO₃ cool->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography product Isolate Pure Product chromatography->product

Caption: Workflow for the synthesis of this compound.

References

3-(1,1-Difluoroethyl)pyridine: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Among the array of fluorinated building blocks, 3-(1,1-difluoroethyl)pyridine has emerged as a valuable synthon for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Its unique electronic properties and steric profile make it an attractive moiety for researchers and scientists in drug development.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of kinase inhibitors.

Application in Kinase Inhibitor Synthesis

The this compound moiety has been successfully incorporated into imidazo[4,5-b]pyridine-based kinase inhibitors. The difluoroethyl group, in this context, serves as a bioisosteric replacement for other alkyl groups, often leading to improved metabolic stability without significantly altering the compound's binding affinity to the target kinase.

A notable example is the synthesis of a dual FLT3/Aurora kinase inhibitor, which has shown promise in preclinical studies for the treatment of Acute Myeloid Leukemia (AML). The inclusion of a difluoroethyl substituent on a pyrazole ring within the inhibitor scaffold demonstrated high stability to human liver microsomal metabolism, a critical parameter in drug design.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram outlines a general synthetic workflow for the incorporation of a difluoroethyl-substituted pyrazole into an imidazo[4,5-b]pyridine scaffold, a common core for many kinase inhibitors.

G cluster_0 Pyridine Core Synthesis cluster_1 Pyrazole Moiety with this compound Feature cluster_2 Final Coupling A 2,3-Diaminopyridine Derivative C Imidazo[4,5-b]pyridine Core A->C Condensation B Substituted Aldehyde B->C G Final Kinase Inhibitor C->G Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) D Hydrazine F Difluoroethyl-Substituted Pyrazole D->F Cyclization E ß-Ketoester with Difluoroethyl Group E->F F->G

Caption: General workflow for synthesizing a kinase inhibitor using a difluoroethyl-substituted pyrazole.

Quantitative Data Summary

The following table summarizes key in-vitro data for an exemplary imidazo[4,5-b]pyridine-based kinase inhibitor incorporating a difluoroethyl substituent.

Compound IDTarget KinaseIC50 (nM)Cell Growth Inhibition (GI50, µM)Human Liver Microsomal Stability (% remaining after 30 min)
22c Aurora-A>10,000>1095

Data adapted from a study on imidazo[4,5-b]pyridine-based kinase inhibitors. While direct inhibitory benefit was not observed with the difluoroethyl substitution in this specific analog, its high metabolic stability is a noteworthy property for further drug design.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and can be employed to couple the this compound moiety (as a boronic acid or ester derivative) to a heterocyclic core.

Reaction Scheme:

Materials:

  • Aryl halide (Ar-X) (1.0 mmol)

  • This compound boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound boronic acid, palladium catalyst, and base.

  • Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

General Procedure for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the coupling of an amine to the this compound core, assuming a suitable halide is present on the pyridine ring.

Reaction Scheme:

Materials:

  • Halogenated this compound (1.0 mmol)

  • Amine (R₂NH) (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine the halogenated this compound, palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the aminated product.

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway for FLT3 and Aurora kinases, which are targets for inhibitors developed using building blocks like this compound.

G cluster_0 Upstream Signaling cluster_1 Kinase Activation cluster_2 Downstream Effects FL FLT3 Ligand FLT3 FLT3 Receptor Tyrosine Kinase FL->FLT3 Activates Proliferation Cell Proliferation FLT3->Proliferation Survival Cell Survival FLT3->Survival Differentiation Differentiation Block FLT3->Differentiation Aurora Aurora Kinases Aurora->Proliferation Inhibitor Kinase Inhibitor (containing this compound moiety) Inhibitor->FLT3 Inhibits Inhibitor->Aurora Inhibits

Caption: Simplified FLT3 and Aurora kinase signaling pathways and the point of inhibition.

Conclusion

This compound is a building block with significant potential in medicinal chemistry. Its application in the synthesis of kinase inhibitors highlights its utility in generating drug candidates with desirable properties, such as enhanced metabolic stability. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical modification of the pyridine ring in 3-(1,1-difluoroethyl)pyridine. The presence of the electron-withdrawing 1,1-difluoroethyl group at the 3-position significantly influences the reactivity and regioselectivity of the pyridine core, opening up specific avenues for functionalization that are critical for the development of novel pharmaceuticals and agrochemicals.

The methodologies outlined below are based on established chemical principles and reactions reported for pyridines bearing similar electron-withdrawing substituents. While direct experimental data for this compound is limited in the current literature, these protocols provide a strong foundation for its successful derivatization.

Influence of the 3-(1,1-Difluoroethyl) Group on Reactivity

The 1,1-difluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its placement at the 3-position of the pyridine ring has the following key effects:

  • Deactivation towards Electrophilic Aromatic Substitution (SEAr): The pyridine ring is rendered significantly electron-deficient, making classical electrophilic substitutions such as nitration, halogenation, and Friedel-Crafts reactions exceedingly difficult.[1][2] If forced under harsh conditions, substitution is predicted to occur at the C-5 position.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the substituent enhances the electrophilicity of the pyridine ring, making it more susceptible to attack by nucleophiles, particularly at the C-2, C-4, and C-6 positions, provided a suitable leaving group is present.[3][4]

  • Directing Group in C-H Functionalization: In radical and transition-metal-catalyzed C-H functionalization reactions, the electronic properties of the substituted pyridine dictate the position of new bond formation. For 3-substituted electron-deficient pyridines, functionalization is generally favored at the C-2, C-4, and C-6 positions in radical reactions, and at the C-4 position in certain palladium-catalyzed arylations.

Proposed Functionalization Strategies

Based on the expected reactivity, the most promising strategies for the functionalization of this compound are:

  • C-H Functionalization: Direct introduction of functional groups onto the pyridine ring without pre-functionalization.

    • Minisci-Type Radical Alkylation: Introduction of alkyl groups at the C-2 and C-6 positions.

    • Palladium-Catalyzed C-H Arylation: Introduction of aryl groups, predicted to be selective for the C-4 position.

  • Functionalization of Halogenated Derivatives: A two-step approach involving the initial synthesis of a halogenated derivative, followed by:

    • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): Formation of carbon-carbon bonds.

    • Nucleophilic Aromatic Substitution (SNAr): Introduction of heteroatom nucleophiles.

Section 1: Direct C-H Functionalization

Minisci-Type Radical Alkylation

The Minisci reaction allows for the direct alkylation of electron-deficient N-heterocycles.[5][6] For 3-substituted pyridines, this reaction typically proceeds at the C-2 and C-6 positions. The reaction involves the generation of an alkyl radical which then adds to the protonated pyridine ring.

Experimental Protocol: Minisci Reaction with a Carboxylic Acid [7]

This protocol describes the introduction of an alkyl group using a carboxylic acid as the radical precursor.

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic acid (e.g., pivalic acid for tert-butylation)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Dichloroethane (DCE)

  • Water

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • To a reaction tube, add 3-(1,1-difluoroethyl)pyridinium salt (1.0 equiv), the carboxylic acid (2.0 equiv), AgNO₃ (0.2 equiv), and (NH₄)₂S₂O₈ (2.0 equiv).

  • Add a 1:1 mixture of dichloroethane and water (to achieve a 0.1 M concentration of the pyridine).

  • Stir the biphasic mixture vigorously at 50 °C for 2-4 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • To the crude material, add dichloromethane (0.1 M) and DBU (3.0 equiv) to deprotect the pyridinium salt. Stir at room temperature for 30 minutes.

  • Wash the reaction mixture with 1 N NaOH and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to isolate the 2-alkyl and 6-alkyl-3-(1,1-difluoroethyl)pyridine isomers.

Expected Quantitative Data (based on analogous systems):

Reactant (R-COOH)Product(s)Expected Yield (%)Regioselectivity (C2:C6)
Pivalic Acid2-tert-butyl- and 6-tert-butyl-3-(1,1-difluoroethyl)pyridine60-80~1:1
Cyclohexanecarboxylic Acid2-cyclohexyl- and 6-cyclohexyl-3-(1,1-difluoroethyl)pyridine50-70~1:1

Note: Yields and regioselectivity are estimates and may require optimization.

Palladium-Catalyzed C-H Arylation

Direct arylation at the C-4 position of 3-substituted pyridines bearing electron-withdrawing groups has been reported. This methodology is expected to be applicable to this compound.

Experimental Protocol: C-4 Arylation

Reaction Scheme:

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-Adamantyl-di-tert-butylphosphine ([P(t-Bu)₂Ad])

  • Cesium carbonate (Cs₂CO₃)

  • Pivalic acid (PivOH)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), [P(t-Bu)₂Ad] (7.5 mol%), Cs₂CO₃ (3.0 equiv), and pivalic acid (0.3 equiv).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add anhydrous, degassed toluene (to achieve a 1.0 M concentration of the pyridine).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Expected Quantitative Data (based on analogous systems):

Aryl BromideProductExpected Yield (%)Regioselectivity (C4:other)
Bromobenzene4-Phenyl-3-(1,1-difluoroethyl)pyridine50-70>10:1
4-Bromoanisole4-(4-Methoxyphenyl)-3-(1,1-difluoroethyl)pyridine40-60>10:1

Note: Yields and regioselectivity are estimates and will likely require optimization.

Section 2: Functionalization of Halogenated Derivatives

A versatile approach to a wider range of derivatives involves the initial halogenation of this compound, followed by cross-coupling or nucleophilic substitution. The synthesis of a key intermediate, 2-bromo-5-(1,1-difluoroethyl)pyridine, is proposed below.

Proposed Synthesis of 2-Bromo-5-(1,1-difluoroethyl)pyridine

Direct halogenation of 3-substituted pyridines can be challenging. A potential route involves a Sandmeyer-type reaction from an amino-substituted precursor.

Workflow for Synthesis of a Halogenated Intermediate

G cluster_0 Synthesis of Halogenated Precursor This compound This compound Amino_derivative 2-Amino-5-(1,1-difluoroethyl)pyridine This compound->Amino_derivative Chichibabin Reaction (NaNH2) Diazonium_salt Diazonium Salt Intermediate Amino_derivative->Diazonium_salt Diazotization (NaNO2, HBr) Halo_product 2-Bromo-5-(1,1-difluoroethyl)pyridine Diazonium_salt->Halo_product Sandmeyer Reaction (CuBr)

References

Application Note: A Scalable Protocol for the Synthesis of 3-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1,1-Difluoroethyl)pyridine is a key building block in the synthesis of various pharmaceutical compounds. The introduction of the gem-difluoroethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound from the readily available starting material, 3-acetylpyridine. The described method utilizes bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), a deoxofluorinating agent with a favorable safety profile for large-scale applications.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material3-AcetylpyridineCommercially Available
Key ReagentDeoxo-Fluor[1]
SolventDichloromethane (DCM)[2]
Reaction Temperature-78 °C to Room Temperature[3]
Reaction Time12-16 hours[2]
Typical Yield85-95%[4]
Purity (after purification)>97%[5]
Purification MethodVacuum Distillation / Column Chromatography[2][6]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Assemble and dry glassware reagents Charge reactor with 3-acetylpyridine and anhydrous DCM start->reagents cool Cool reactor to -78 °C reagents->cool add_reagent Slowly add Deoxo-Fluor cool->add_reagent warm Allow to warm to room temperature add_reagent->warm stir Stir for 12-16 hours warm->stir quench Quench with saturated NaHCO₃ solution stir->quench extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by vacuum distillation concentrate->purify end End: Isolated this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a 100 g scale synthesis of this compound.

Materials and Equipment:

  • 3-Acetylpyridine (100 g, 0.825 mol)

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (274 g, 1.24 mol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (2 L)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 L)

  • Brine (saturated aqueous NaCl solution) (500 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 5 L three-necked round-bottom flask or jacketed reactor

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Nitrogen inlet

  • Dry ice/acetone or cryocooler bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Deoxo-Fluor is corrosive and reacts violently with water, releasing hydrogen fluoride (HF).[1] Handle with extreme care using appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • The reaction is exothermic, especially during quenching. Maintain slow addition rates and efficient cooling.

  • Ensure all glassware is thoroughly dried before use to prevent vigorous reactions with Deoxo-Fluor.

Procedure:

  • Reaction Setup:

    • Assemble a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

    • Thoroughly dry the glassware in an oven and allow it to cool to room temperature under a stream of dry nitrogen.

    • Charge the flask with 3-acetylpyridine (100 g, 0.825 mol) and anhydrous dichloromethane (1.5 L).

    • Stir the mixture until the 3-acetylpyridine is completely dissolved.

  • Reaction:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add Deoxo-Fluor (274 g, 1.24 mol) dropwise via the dropping funnel over a period of 1.5 to 2 hours, ensuring the internal temperature does not exceed -65 °C.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (1 L) dropwise. Caution: This is an exothermic process and will cause gas evolution (CO₂). Ensure the addition is slow enough to control the effervescence and temperature.

    • Continue stirring for 30 minutes after the quenching is complete.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 250 mL).

    • Combine the organic layers and wash with brine (500 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

    • Alternatively, for smaller scales or higher purity requirements, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization:

The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS analysis. The expected purity is >97%.[5]

Signaling Pathway Diagram

Not applicable for this topic.

Logical Relationship Diagram

Logical_Relationship cluster_reagents Reagent Selection Rationale cluster_process Process Considerations for Scale-Up cluster_conclusion Protocol Choice DAST DAST (Diethylaminosulfur trifluoride) DeoxoFluor Deoxo-Fluor DAST->DeoxoFluor Improved thermal stability XtalFluor XtalFluor DeoxoFluor->XtalFluor Further enhanced safety Protocol Selected Protocol: Batch process with Deoxo-Fluor DeoxoFluor->Protocol Batch Batch Process Flow Continuous Flow Process Batch->Flow Improved safety and control Batch->Protocol

Caption: Rationale for selecting the synthesis methodology for scale-up.

References

Application Notes and Protocols for the Biological Screening of 3-(1,1-Difluoroethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the biological screening of 3-(1,1-difluoroethyl)pyridine derivatives. Due to the limited availability of specific biological data for this particular subclass of pyridine compounds in publicly accessible literature, this document presents generalized protocols and representative data from broader studies on pyridine derivatives. These can be adapted for the specific evaluation of this compound analogs.

The pyridine scaffold is a crucial element in medicinal chemistry, and the introduction of a difluoroethyl group can significantly modulate the physicochemical and biological properties of the molecule, potentially enhancing metabolic stability, binding affinity, and cellular permeability.[1][2] The biological activities of pyridine derivatives are diverse, with demonstrated potential in anticancer, antifungal, and enzyme inhibition applications.[3][4][5][6][7][8][9][10][11]

Data Presentation: Representative Biological Activities of Pyridine Derivatives

Compound ClassTarget/AssayCell Line/EnzymeActivity MetricValueReference
Pyridine-ureasAnticancerMCF-7 (Breast Cancer)IC500.11 µM (72h)[3][5]
Pyridine-ureasKinase InhibitionVEGFR-2IC503.93 µM[3][5]
Pyranopyridine derivativesAnticancerHCT-116 (Colon Cancer)IC50Not Specified[4]
Pyranopyridine derivativesKinase InhibitionEGFRIC500.15 µM[4]
Thioalkyl pyridine derivativesAnticonvulsantPentylenetetrazole-induced seizures-High activity[12]
Pyridine derivativesAnti-malarialPlasmodium falciparum (CQ-resistant)IC500.0402 µM[6][11]
Pyridine carboxamidesAntifungalBotrytis cinerea-Good in vivo activity[9]
Pyridine carboxamidesEnzyme InhibitionSuccinate Dehydrogenase (SDH)-Comparable to thifluzamide[9]
Pyrazolopyridine derivativesKinase InhibitionCDK2/cyclin A2IC500.24 µM[12]
Imidazo[4,5-b]pyridine derivativesAnticancerVarious-Potent activity[13]
Hybrid bis-(imidazole/benzimidazole)-pyridine derivativesAntifungalCandida albicansMIC3.9 µg/mL[8]

Experimental Protocols

The following are detailed protocols for key in vitro assays commonly used in the biological screening of pyridine derivatives. These can be adapted for the evaluation of this compound compounds.

Protocol 1: In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[3][6][13]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570nm F->G H Calculate IC50 G->H

Workflow for the MTT cell proliferation assay.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established guidelines (e.g., CLSI).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be determined visually or by measuring the optical density at 600 nm.[8][14]

Antifungal_Screening_Workflow cluster_workflow Antifungal Screening Workflow A Prepare Fungal Inoculum B Serially Dilute Test Compounds A->B C Inoculate Microtiter Plates B->C D Incubate for 24-48h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Workflow for antifungal susceptibility testing.
Protocol 3: In Vitro Kinase Inhibition Assay

This protocol details a common method to determine the IC50 value of a compound against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Specific kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the purified kinase and its specific substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (which is proportional to kinase activity). This is often a luminescence-based readout.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.[12][15][16][17][18]

Kinase_Inhibition_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow A Prepare Kinase Reaction Mix B Add Test Compounds A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Measure Kinase Activity (Luminescence) D->E F Calculate IC50 E->F

Workflow for an in vitro kinase inhibition assay.

Signaling Pathways

Many pyridine derivatives exert their biological effects by modulating specific signaling pathways. For instance, as kinase inhibitors, they can target key enzymes in pathways that regulate cell growth, proliferation, and survival.

Kinase_Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

A simplified kinase signaling pathway often targeted by pyridine derivatives.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for this compound derivatives are limited, general principles from other fluorinated and non-fluorinated pyridine series can provide guidance. The position and nature of substituents on the pyridine ring are critical for biological activity. The introduction of fluorine atoms can influence the compound's electronic properties, lipophilicity, and metabolic stability, which in turn affects its target binding and pharmacokinetic profile.[1][19][20][21] Researchers should systematically explore substitutions at other positions of the pyridine ring to build a comprehensive SAR for this novel scaffold.

References

Application Notes and Protocols for Utilizing 3-(1,1-Difluoroethyl)pyridine in the Introduction of a Difluoroethyl Motif

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable in the development of novel therapeutics. The 1,1-difluoroethyl group, in particular, serves as a lipophilic bioisostere of a hydroxyl or thiol group and can significantly influence the pharmacological profile of a molecule.

3-(1,1-Difluoroethyl)pyridine is a versatile building block for introducing the difluoroethylpyridinyl moiety into target molecules. This document provides detailed application notes and protocols for the utilization of this compound in various synthetic transformations, enabling researchers to leverage its potential in drug design and development. The protocols outlined below are based on established methodologies for the functionalization of pyridine derivatives and provide a foundation for the synthesis of novel compounds bearing the this compound scaffold.

Chemical Properties

PropertyValue
CAS Number 114468-03-0
Molecular Formula C₇H₇F₂N
Molecular Weight 143.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Density Not available

Applications in Medicinal Chemistry

The this compound moiety can be incorporated into a wide range of molecular architectures to modulate their biological activity. The electron-withdrawing nature of the 1,1-difluoroethyl group can influence the pKa of the pyridine nitrogen, affecting its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the pyridine ring itself is a privileged scaffold in numerous FDA-approved drugs, and its substitution with a difluoroethyl group offers a novel avenue for lead optimization and the development of new chemical entities.

Experimental Protocols

The following protocols describe potential synthetic transformations utilizing this compound as a key reactant. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl halide to form an N-aryl pyridinium salt. This transformation introduces the 3-(1,1-difluoroethyl)pyridinyl moiety as a quaternary ammonium salt, which can be useful in modulating solubility and biological activity.

Reaction Scheme:

N_Arylation reactant1 This compound reagents Pd Catalyst Ligand Base reactant1->reagents reactant2 Ar-X (Aryl Halide) reactant2->reagents product N-Aryl-3-(1,1-difluoroethyl)pyridinium Halide reagents->product

Caption: N-Arylation of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-aryl-3-(1,1-difluoroethyl)pyridinium halide.

Hypothetical Data:

Aryl Halide (Ar-X)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromotoluene2Cs₂CO₃Dioxane1101885
1-Iodo-4-methoxybenzene2Cs₂CO₃Dioxane1101691
2-Chloronaphthalene3K₃PO₄Toluene1202478
Protocol 2: Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing 1,1-difluoroethyl group at the 3-position can activate the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions if a suitable leaving group is present. This protocol outlines a hypothetical SNAr reaction on a pre-functionalized 2-chloro-3-(1,1-difluoroethyl)pyridine.

Reaction Workflow:

SNAr_Workflow start Start with 2-Chloro-3-(1,1-difluoroethyl)pyridine add_nucleophile Add Nucleophile (Nu-H) and Base start->add_nucleophile heat Heat Reaction Mixture add_nucleophile->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Chromatography/Recrystallization) workup->purify product Obtain 2-Substituted This compound purify->product

Caption: Workflow for SNAr of a functionalized pyridine.

Materials:

  • 2-Chloro-3-(1,1-difluoroethyl)pyridine (hypothetical starting material)

  • Nucleophile (e.g., an alcohol, amine, or thiol)

  • Base (e.g., NaH, K₂CO₃, or Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of the nucleophile (1.5 mmol, 1.5 equiv) in anhydrous DMF (5 mL) under an inert atmosphere, add the base (1.5 mmol, 1.5 equiv) portion-wise at 0 °C (for strong bases like NaH) or at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of 2-chloro-3-(1,1-difluoroethyl)pyridine (1.0 mmol, 1.0 equiv) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted-3-(1,1-difluoroethyl)pyridine.

Hypothetical Data:

Nucleophile (Nu-H)BaseSolventTemp (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF901288
MorpholineEt₃NDMSO1001692
ThiophenolNaHDMF80885
Protocol 3: C-H Functionalization via Deprotonation

Direct deprotonation of the pyridine ring C-H bonds, activated by the electron-withdrawing difluoroethyl group, followed by quenching with an electrophile, offers a direct route to functionalized derivatives. The most likely positions for deprotonation are C-2 and C-4.

Logical Relationship of C-H Functionalization:

CH_Functionalization sub This compound intermediate Lithio-pyridyl Intermediate sub->intermediate Deprotonation base Strong Base (e.g., LDA, LTMP) base->intermediate product Functionalized Pyridine intermediate->product Quenching electrophile Electrophile (E+) electrophile->product

Caption: C-H functionalization pathway.

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP))

  • Anhydrous aprotic solvent (e.g., THF)

  • Electrophile (e.g., an aldehyde, ketone, alkyl halide, or silyl chloride)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a solution of LDA or LTMP (1.1 mmol, 1.1 equiv) in anhydrous THF at -78 °C under an inert atmosphere.

  • To this solution, add this compound (1.0 mmol, 1.0 equiv) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Add the electrophile (1.2 mmol, 1.2 equiv) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Hypothetical Data:

Electrophile (E⁺)BasePosition of FunctionalizationYield (%)
BenzaldehydeLDAC-275
Trimethylsilyl chlorideLTMPC-480
IodomethaneLDAC-265

Conclusion

This compound is a valuable synthetic intermediate for the introduction of a difluoroethylpyridinyl motif into organic molecules. The protocols provided herein offer a starting point for exploring its utility in N-arylation, nucleophilic aromatic substitution, and C-H functionalization reactions. These transformations open up avenues for the synthesis of novel, fluorinated compounds with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

Troubleshooting & Optimization

troubleshooting low yield in the synthesis of 3-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-(1,1-Difluoroethyl)pyridine. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during the synthesis of this compound.

Frequently Asked questions (FAQs)

Q1: What is the most common and direct synthetic route to prepare this compound?

A1: The most prevalent method for synthesizing this compound is through the deoxofluorination of its corresponding ketone precursor, 3-acetylpyridine. This reaction replaces the carbonyl oxygen with two fluorine atoms. Commonly used reagents for this transformation are diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1][2][3] Deoxo-Fluor is often favored due to its enhanced thermal stability compared to DAST.[2][4]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in the deoxofluorination of 3-acetylpyridine can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure that the 3-acetylpyridine is pure and dry. Impurities can lead to undesirable side reactions.

  • Reagent Quality: Use a fresh, high-quality fluorinating reagent (DAST or Deoxo-Fluor). These reagents can degrade over time, especially with exposure to moisture.[5]

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may require optimization for your specific setup.

  • Moisture Control: The reaction is highly sensitive to moisture. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing significant formation of a byproduct. What is the likely side reaction and how can I minimize it?

A3: A common side reaction in deoxofluorination of ketones is the formation of a vinyl fluoride via an elimination pathway.[3] In the case of 3-acetylpyridine, this would result in the formation of 3-(1-fluorovinyl)pyridine. To minimize this side product:

  • Control the Temperature: Higher temperatures can favor elimination. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Fluorinating Reagent: Some modern fluorinating reagents, like PyFluor, have been developed to be more selective and produce fewer elimination byproducts compared to DAST.[6][7]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Dichloromethane is a commonly used solvent for these reactions.

Q4: How can I effectively purify the final this compound product?

A4: Purification of the crude product is typically achieved through flash column chromatography on silica gel.[8] Given the basic nature of the pyridine ring, tailing on the silica gel column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent system.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to identifying and resolving common issues leading to low yields in the synthesis of this compound via deoxofluorination of 3-acetylpyridine.

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive Fluorinating Reagent Use a fresh bottle of DAST or Deoxo-Fluor. Ensure proper storage under anhydrous conditions.
Insufficient Reagent Increase the equivalents of the fluorinating reagent. For less reactive ketones, a larger excess may be necessary.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor the reaction closely for the formation of side products.
Presence of Moisture Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.
Significant Byproduct Formation (e.g., Vinyl Fluoride) High Reaction Temperature Lower the reaction temperature. The reaction may require longer reaction times at lower temperatures.
Reagent Choice Consider using a more selective fluorinating reagent like PyFluor if elimination is a persistent issue.[6][7]
Incomplete Reaction Insufficient Reaction Time Monitor the reaction progress using TLC or GC-MS. Extend the reaction time if the starting material is still present.
Poor Stirring For heterogeneous reactions, ensure efficient stirring to maximize contact between reactants.
Difficulty in Product Isolation Product Volatility Be cautious during solvent removal under reduced pressure. Use a cold trap to recover any volatile product.
Tailing on Silica Gel Add a small percentage of triethylamine (e.g., 0.1-1%) to the eluent for column chromatography.

Data on Deoxofluorination of Aromatic Ketones

The following table summarizes yield data for the deoxofluorination of various aromatic ketones, which can serve as a reference for optimizing the synthesis of this compound. Note that the electronic nature of the aromatic ring can significantly impact the reaction yield.

Substrate Fluorinating Reagent Equivalents of Reagent Temperature (°C) Reaction Time (h) Yield (%) Reference
4,4'-DifluorobenzophenoneDeoxo-Fluor®3902478-86[8]
BenzophenoneDeoxo-Fluor®3902463[8]
2-ChlorobenzophenoneDeoxo-Fluor®3902420[8]
4-NitrobenzophenoneDeoxo-Fluor®3902495[8]
4-MethoxybenzophenoneDeoxo-Fluor®3902413[8]
Cyclic α-hydroxy-β-ketoesterDAST4Room Temp40High[9]

Note: The data presented is for analogous reactions and should be used as a guideline. Optimal conditions for the synthesis of this compound may vary.

Experimental Protocols

General Protocol for Deoxofluorination of 3-Acetylpyridine with DAST

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Acetylpyridine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-acetylpyridine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cooled (0 °C), stirred saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in this compound Synthesis cluster_causes Potential Causes cluster_solutions1 Solutions for Reagent Issues cluster_solutions2 Solutions for Reaction Conditions cluster_solutions3 Solutions for Starting Material/Setup cluster_solutions4 Solutions for Side Reactions start Low Yield of this compound cause1 Reagent Issues start->cause1 cause2 Reaction Conditions start->cause2 cause3 Starting Material/Setup start->cause3 cause4 Side Reactions start->cause4 sol1a Use fresh DAST/Deoxo-Fluor cause1->sol1a sol1b Increase equivalents of reagent cause1->sol1b sol2a Optimize temperature (start low) cause2->sol2a sol2b Increase reaction time cause2->sol2b sol2c Screen anhydrous solvents (e.g., DCM) cause2->sol2c sol3a Ensure purity of 3-acetylpyridine cause3->sol3a sol3b Strict anhydrous conditions (oven-dried glassware, inert atmosphere) cause3->sol3b sol4a Lower reaction temperature to disfavor elimination cause4->sol4a sol4b Consider a more selective reagent (e.g., PyFluor) cause4->sol4b end_point Improved Yield sol1a->end_point sol1b->end_point sol2a->end_point sol2b->end_point sol2c->end_point sol3a->end_point sol3b->end_point sol4a->end_point sol4b->end_point

Caption: A flowchart for systematically troubleshooting low yield in the synthesis of this compound.

Synthesis_Pathway General Synthetic Pathway to this compound start 3-Acetylpyridine reagent Deoxofluorinating Agent (e.g., DAST, Deoxo-Fluor) start->reagent Reaction in anhydrous solvent product This compound reagent->product Deoxofluorination side_product 3-(1-Fluorovinyl)pyridine (Side Product) reagent->side_product Elimination (competing reaction)

Caption: A diagram illustrating the deoxofluorination of 3-acetylpyridine to yield this compound.

References

identifying and minimizing byproducts in 3-(1,1-Difluoroethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 3-(1,1-Difluoroethyl)pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by potential synthetic routes.

Route A: Deoxyfluorination of 3-Acetylpyridine

This approach involves the conversion of the keto group of 3-acetylpyridine to a difluoromethylene group using a deoxyfluorinating agent.

Q1: My deoxyfluorination reaction of 3-acetylpyridine is showing low yield and multiple byproducts. What are the likely side reactions?

A1: Low yields and byproduct formation in deoxyfluorination reactions are common. The primary byproducts often depend on the reagent used. With reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, elimination reactions are a significant side pathway, leading to vinyl fluorides.[1] Additionally, rearrangement or degradation of the pyridine ring can occur under harsh reaction conditions.

Q2: How can I minimize the formation of elimination byproducts?

A2: To minimize elimination byproducts, consider the following strategies:

  • Choice of Reagent: PyFluor has been reported to be a more selective deoxyfluorination reagent with significantly less elimination byproduct formation compared to DAST or Deoxo-Fluor.[1]

  • Reaction Conditions: Carefully control the reaction temperature. Running the reaction at lower temperatures can favor the desired substitution over elimination.

  • Base: The choice of base can influence the reaction outcome. Non-nucleophilic bases are generally preferred.

Q3: I am observing incomplete conversion of my starting material, 3-acetylpyridine. How can I drive the reaction to completion?

A3: Incomplete conversion can be due to several factors:

  • Reagent Stoichiometry: Ensure an adequate excess of the deoxyfluorinating agent is used.

  • Reaction Time and Temperature: The reaction may require longer reaction times or slightly elevated temperatures to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Moisture: Deoxyfluorinating reagents are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

Route B: Pyridine Ring Synthesis (Cyclization)

This route involves constructing the pyridine ring from precursors, one of which already contains the 1,1-difluoroethyl moiety.

Q4: My pyridine ring cyclization is producing a mixture of regioisomers. How can I improve the regioselectivity?

A4: The formation of regioisomers is a common challenge in pyridine synthesis.[2] The regioselectivity is often dictated by the substitution pattern of the precursors and the reaction conditions.

  • Precursor Design: Carefully design your precursors to favor the desired cyclization pathway. For example, in a Hantzsch-type synthesis, the choice of β-ketoester and aldehyde can influence the final substitution pattern.

  • Reaction Control: Temperature and catalyst choice can play a crucial role. Experiment with different solvents and catalysts to optimize for the desired isomer.

Q5: I am observing the formation of an unexpected byproduct that appears to be an N-oxide. How did this happen and how can I prevent it?

A5: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of pyridine N-oxides.[3] This can occur if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at elevated temperatures. To prevent this, conduct the reaction under an inert atmosphere and ensure all reagents and solvents are free of oxidizing impurities.

Frequently Asked Questions (FAQs)

Q6: What are the most common impurities to look for when synthesizing substituted pyridines?

A6: Common impurities include:

  • Regioisomers: Isomers with the substituent at a different position on the pyridine ring.

  • Over-alkylation/functionalization products: If the reaction conditions are too harsh, multiple functional groups may be introduced.

  • Starting materials: Unreacted precursors.

  • Solvent adducts: Byproducts formed from the reaction of intermediates with the solvent.

  • Pyridine N-oxides: Formed by oxidation of the pyridine nitrogen.[3]

Q7: How can I effectively purify this compound from its byproducts?

A7: Purification strategies will depend on the nature of the impurities.

  • Column Chromatography: This is the most common method for separating isomers and other byproducts with different polarities.

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification technique.

  • Distillation: For liquid products with significantly different boiling points from the impurities, distillation can be employed.

Q8: Are there any general tips for improving the yield and purity of my this compound synthesis?

A8: Yes, consider the following:

  • High-Purity Starting Materials: Ensure the purity of your starting materials to avoid introducing impurities from the beginning.

  • Inert Atmosphere: Many reactions in pyridine chemistry are sensitive to air and moisture. Working under an inert atmosphere of argon or nitrogen is recommended.

  • Reaction Monitoring: Regularly monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.

  • Careful Work-up: The work-up procedure should be designed to remove as many impurities as possible before final purification. This may include aqueous washes to remove salts and polar impurities.

Quantitative Data Summary

Table 1: Comparison of Deoxyfluorination Reagents for Alcohol Fluorination (Model Reaction)

ReagentTypical Yield of Fluorinated ProductElimination ByproductThermal Stability
DASTModerate to GoodSignificantPoor, can detonate
Deoxo-FluorModerate to GoodSignificantBetter than DAST
PyFluorGood to ExcellentMinimalHigh, stable solid

Note: This table provides a general comparison based on literature for alcohol fluorination, which is analogous to the second step of a two-step conversion of a ketone to a difluoroalkane.[1]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of an Acetylpyridine using PyFluor
  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the 3-acetylpyridine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene).

  • Addition of Reagents: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution. In a separate flask, prepare a solution of 2-pyridinesulfonyl fluoride (PyFluor) (1.5 eq) in the same anhydrous solvent.

  • Reaction: Slowly add the PyFluor solution to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow: Deoxyfluorination of 3-Acetylpyridine cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-Acetylpyridine in Anhydrous Solvent add_base Add DBU start->add_base add_pyfluor Add PyFluor Solution at 0°C add_base->add_pyfluor stir Stir at Room Temperature (12-24h) add_pyfluor->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Pure this compound purify->product

Caption: Workflow for the deoxyfluorination of 3-acetylpyridine.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_byproducts Identify Primary Byproduct cluster_solutions Potential Solutions start Low Yield Observed check_byproducts Analyze Crude Mixture (TLC, LC-MS, NMR) start->check_byproducts elimination Elimination Product (e.g., Vinyl Fluoride) check_byproducts->elimination unreacted_sm Unreacted Starting Material check_byproducts->unreacted_sm isomer Regioisomer check_byproducts->isomer other Other Byproducts check_byproducts->other solution_elimination - Use more selective reagent (e.g., PyFluor) - Lower reaction temperature elimination->solution_elimination solution_sm - Increase reagent stoichiometry - Increase reaction time/temperature - Ensure anhydrous conditions unreacted_sm->solution_sm solution_isomer - Modify precursors for better regiocontrol - Screen solvents and catalysts isomer->solution_isomer solution_other - Use inert atmosphere - Purify starting materials other->solution_other

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Purification of 3-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 3-(1,1-Difluoroethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying this compound? A1: Flash column chromatography using silica gel is the most frequently cited and versatile method for purifying pyridine derivatives, including fluorinated analogues.[1] It is highly effective at removing polar and non-polar impurities. For larger scales or to separate compounds with very different boiling points, fractional distillation is also a viable technique.

Q2: How do I choose between column chromatography and distillation? A2: The choice depends on the nature of the impurities. If the impurities have significantly different boiling points from your product, fractional distillation is efficient.[2] If the impurities have similar boiling points but different polarities, column chromatography is the superior choice.[3] A preliminary analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help make this decision.

Q3: The basic nitrogen on the pyridine ring is causing issues (e.g., tailing on TLC/column). How can I mitigate this? A3: Peak tailing is a common issue with basic compounds like pyridines on silica gel, caused by interaction with acidic silanol groups.[4] This can be suppressed by adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent.[4] Alternatively, using a different stationary phase like alumina or a chemically deactivated (end-capped) silica gel can also resolve the issue.

Q4: My purified this compound appears as a yellow oil. Is this normal? A4: While pure pyridine is colorless, many of its derivatives can appear as a pale yellow oil.[1] If NMR and GC analysis show high purity, the color is likely due to trace, highly conjugated impurities and may not be detrimental to subsequent steps. If color is a concern, you can try treating the compound with a small amount of activated charcoal during the workup, followed by filtration.

Q5: How can I remove residual pyridine used as a solvent in a previous reaction step? A5: Pyridine can be effectively removed by co-evaporation with a high-boiling point solvent like toluene or heptane on a rotary evaporator. For more complete removal, an acidic wash is recommended. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl or 10% aqueous CuSO4).[5] The pyridine will be protonated to form a water-soluble pyridinium salt and partition into the aqueous layer.

Troubleshooting Guides

Flash Column Chromatography

Issue 1: Poor separation between my product and an impurity (spots are too close on TLC).

  • Cause: The chosen eluent system does not provide sufficient selectivity.

  • Solution:

    • Optimize the Solvent System: Test different solvent combinations. If you are using a hexane/ethyl acetate system, try replacing ethyl acetate with dichloromethane or diethyl ether to alter the separation selectivity.

    • Adjust Polarity: Fine-tune the solvent ratio to achieve a target Rf value of 0.2-0.4 for your compound, which often provides the best balance for separation on a column.

    • Use a Longer Column: Increasing the length of the silica gel bed enhances the number of theoretical plates and can improve the separation of closely eluting compounds.

Issue 2: The compound is streaking or "tailing" down the column.

  • Cause: Strong interaction between the basic pyridine nitrogen and acidic sites on the silica gel.[4]

  • Solution:

    • Add a Basic Modifier: Add a small amount of triethylamine (TEA) or pyridine (e.g., 0.1-1%) to your mobile phase. This will occupy the active sites on the silica, allowing your compound to elute with a much better peak shape.[4]

    • Change Stationary Phase: Consider using neutral or basic alumina, or a polymer-based stationary phase, which do not have acidic silanol groups.

Issue 3: Low recovery of the purified product.

  • Cause: The compound may be too polar and is irreversibly adsorbed onto the silica gel, or it is too soluble in the eluent.

  • Solution:

    • Check Polarity: If the compound is stuck on the column, increase the polarity of the eluent (e.g., by adding more ethyl acetate or a small amount of methanol).

    • Reduce Solvent Volume: Ensure you are using the minimum amount of solvent necessary during workup and loading to avoid leaving a significant portion of your product in the mother liquor.

    • Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better recovery compared to wet loading in a strong solvent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number114468-03-0
Molecular FormulaC₇H₇F₂N
Molecular Weight143.14 g/mol
pKa (Predicted)4.15 ± 0.10
Boiling Point~160-170 °C (estimated)[4]
Note: The experimental boiling point is not readily available. This value is an estimation based on similar compounds like 3-ethylpyridine (166 °C).

Table 2: Typical Parameters for Flash Column Chromatography Purification

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most applications.
Mobile Phase (Eluent) Hexane / Ethyl AcetateA good starting point for many pyridine derivatives.[1]
Typical Solvent Ratios 19:1 to 4:1 (Hexane:EtOAc)The optimal ratio must be determined by TLC analysis.
Target Rf Value (TLC) 0.2 - 0.4Provides a good balance between resolution and elution time.
Basic Modifier (Optional) 0.1 - 1% TriethylamineAdd to the eluent to prevent peak tailing.[4]
Sample Loading 1-5% of silica gel masse.g., 100-500 mg of crude product per 10 g of silica.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes the purification of this compound using a standard silica gel column.

  • Eluent Selection:

    • Using a TLC plate, test various ratios of hexane and ethyl acetate to find a system where the target compound has an Rf value between 0.2 and 0.4.

    • If tailing is observed, add 0.5% triethylamine to the chosen solvent mixture.

  • Column Packing:

    • Secure a glass chromatography column vertically and add a small plug of cotton or glass wool to the bottom. Add a thin (0.5 cm) layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed.

    • Add another thin layer of sand on top to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

    • Apply gentle air pressure to achieve a steady flow rate (approx. 2 inches/minute).

    • Collect the eluting solvent in a series of labeled test tubes or flasks.

    • Continuously monitor the collected fractions by TLC to track the elution of your compound.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Fractional Distillation

This protocol is suitable for purifying the compound from impurities with significantly different boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and a receiving flask. Ensure all joints are properly sealed.

    • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Distillation Process:

    • Begin heating the flask gently using a heating mantle.

    • Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the lowest-boiling component.

    • Collect any low-boiling impurities (forerun) in a separate flask.

    • Once the temperature begins to rise again, change the receiving flask. Collect the fraction that distills at a stable temperature corresponding to the boiling point of the product (est. 160-170 °C).

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.

  • Isolation:

    • The collected fraction in the receiving flask is the purified product.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Method Selection cluster_methods Purification Execution cluster_end Finish Crude Crude Product Analysis Analyze Impurity Profile (TLC, GC, NMR) Crude->Analysis Decision Impurities have: Different Polarity? Analysis->Decision Chroma Column Chromatography Decision->Chroma  Yes Distill Fractional Distillation Decision->Distill  No (Different Boiling Points) PurityCheck Check Purity (TLC, NMR) Chroma->PurityCheck Distill->PurityCheck PurityCheck->Decision Impure Pure Pure Product PurityCheck->Pure Purity >95%

Caption: A general workflow for selecting and executing a purification strategy.

Troubleshooting_Column_Chromatography cluster_problems Common Issues cluster_solutions Potential Solutions Problem Problem Observed P1 Poor Separation (Co-elution) Problem->P1 P2 Peak Tailing Problem->P2 P3 Low Recovery Problem->P3 S1a Optimize Eluent Ratio P1->S1a S1b Change Solvent System (e.g., use DCM instead of EtOAc) P1->S1b S1c Use Longer Column P1->S1c S2a Add Triethylamine (0.1-1%) to Eluent P2->S2a S2b Switch to Alumina Stationary Phase P2->S2b S3a Increase Eluent Polarity P3->S3a S3b Use Dry Loading Technique P3->S3b

Caption: A decision tree for troubleshooting common column chromatography issues.

References

common challenges in handling and storing 3-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the common challenges encountered during the handling and storage of 3-(1,1-Difluoroethyl)pyridine. The information is presented in a question-and-answer format to address specific issues that may arise during laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is an irritant.[1] Like many pyridine derivatives, it should be handled with care. Pyridine itself is a highly flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It can cause skin and eye irritation.[4] Due to the presence of the difluoroethyl group, there is also a potential for the release of harmful fluoride-containing compounds under certain conditions.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to double-glove.

  • Body Protection: A laboratory coat. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[4]

  • Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the stability and integrity of this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, strong acids, and bases.[5] To prevent degradation, protect the compound from light, moisture, and air.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[6]

Troubleshooting Guides

Issue 1: Compound Degradation or Discoloration Upon Storage

Question: I have noticed that my sample of this compound has developed a yellow or brown color over time. What could be the cause and how can I prevent this?

Answer: Discoloration is a common indicator of compound degradation. Several factors can contribute to this:

  • Exposure to Air and Light: Pyridine and its derivatives can be sensitive to oxidation and light.[6] Older or impure samples of pyridine can appear yellow.

  • Presence of Impurities: Impurities from the synthesis process can catalyze degradation.

  • Improper Storage Temperature: Elevated temperatures can accelerate decomposition.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dark place.

  • Inert Atmosphere: For long-term storage, flush the container with an inert gas like nitrogen or argon before sealing.[6]

  • Purification: If you suspect impurities, consider repurifying a small sample by column chromatography or distillation to see if the stability improves.

Issue 2: Inconsistent Results in Reactions

Question: I am getting inconsistent yields and side products when using this compound in my reactions. What could be the problem?

Answer: Inconsistent reaction outcomes can be due to the purity of the starting material or its reactivity under your specific experimental conditions.

  • Purity: Impurities can interfere with the reaction. It is important to ensure the purity of your this compound.

  • Reactivity: The difluoroethyl group can influence the reactivity of the pyridine ring. The nitrogen atom can act as a nucleophile, while the ring itself can undergo electrophilic or nucleophilic substitution.

Troubleshooting Steps:

  • Characterize Starting Material: Before use, confirm the purity of your this compound using techniques like NMR, GC-MS, or LC-MS.

  • Control Reaction Atmosphere: If your reaction is sensitive to moisture or oxygen, perform it under an inert atmosphere.

  • pH Control: The basicity of the pyridine nitrogen can be a factor. Consider if buffering your reaction is necessary.

  • Temperature Control: Run reactions at a controlled and consistent temperature.

Data Presentation

Table 1: General Stability and Storage Recommendations for this compound

ParameterRecommendation/InformationCitation
Storage Temperature Store in a cool, dry place. For long-term storage, consider refrigeration (2-8 °C). Some fluorinated intermediates may require storage at -20°C.[6]
Light Sensitivity Photosensitive; store in an opaque or amber container to protect from light.[6]
Hygroscopicity Likely hygroscopic; store in a tightly sealed container with a desiccant.[6]
Air Sensitivity Sensitive to oxidation; store under an inert atmosphere (e.g., Nitrogen, Argon).[6]
pH Stability Stability can be pH-dependent. Pyridine derivatives can be unstable in strongly acidic or basic conditions. Forced degradation studies are recommended to determine stability in your specific matrix.[7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[5]

Experimental Protocols

Protocol 1: General Handling and Weighing
  • Preparation: Before handling, ensure you are wearing the appropriate PPE (safety goggles, lab coat, and chemical-resistant gloves).

  • Fume Hood: Conduct all operations in a certified chemical fume hood to avoid inhalation of vapors.

  • Weighing: To minimize exposure to air and moisture, weigh the compound quickly. For highly sensitive applications, weighing can be done in a glovebox under an inert atmosphere.

  • Cleaning: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.

Protocol 2: Purification by Column Chromatography

If impurities are suspected, column chromatography can be an effective purification method.

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A solvent system of hexane and ethyl acetate is a good starting point. The polarity can be gradually increased by increasing the proportion of ethyl acetate.

  • Procedure: a. Prepare a slurry of silica gel in the initial, less polar eluent. b. Pack a glass column with the silica gel slurry. c. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). d. Load the sample onto the column. e. Elute the column with the solvent gradient, collecting fractions. f. Monitor the fractions by Thin Layer Chromatography (TLC). g. Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Handling this compound cluster_storage Storage Issues cluster_reaction Reaction Inconsistency cluster_solution Potential Solutions storage_issue Observed Degradation (e.g., discoloration) check_storage Verify Storage Conditions (Temp, Light, Moisture) storage_issue->check_storage check_atmosphere Check for Inert Atmosphere check_storage->check_atmosphere purify_storage Consider Repurification check_atmosphere->purify_storage implement_storage Implement Proper Storage Protocol purify_storage->implement_storage reaction_issue Inconsistent Yields or Side Products check_purity Characterize Starting Material Purity (NMR, MS) reaction_issue->check_purity control_atmosphere Control Reaction Atmosphere (Inert Gas) check_purity->control_atmosphere control_conditions Optimize Reaction Conditions (pH, Temp) control_atmosphere->control_conditions implement_handling Refine Handling and Reaction Protocols control_conditions->implement_handling start Start Troubleshooting start->storage_issue Degradation Observed start->reaction_issue Reaction Problems

Caption: Troubleshooting workflow for common issues with this compound.

HandlingProtocol Safe Handling and Storage Protocol cluster_ppe 1. Personal Protective Equipment cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Waste Disposal ppe Wear Goggles, Gloves, Lab Coat fume_hood Use Chemical Fume Hood ppe->fume_hood weighing Weigh Quickly or in Glovebox fume_hood->weighing cleaning Decontaminate Surfaces After Use weighing->cleaning container Tightly Sealed, Opaque Container cleaning->container conditions Cool, Dry, Well-Ventilated Area container->conditions inert Store Under Inert Atmosphere conditions->inert incompatible Away from Incompatible Materials inert->incompatible waste Dispose as Hazardous Waste incompatible->waste end End waste->end start Start start->ppe

Caption: A logical workflow for the safe handling and storage of this compound.

References

Technical Support Center: Improving Regioselectivity of Reactions with 3-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1,1-Difluoroethyl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic aromatic substitution (EAS) on this compound?

A1: The 3-(1,1-difluoroethyl) group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. Electron-withdrawing substituents at the 3-position of the pyridine ring deactivate the ring towards electrophilic attack and direct incoming electrophiles to the C5 position (meta-directing). Attack at C2, C4, and C6 is disfavored because the resulting cationic intermediates (sigma complexes) would place a positive charge adjacent to the electron-withdrawing group and the pyridine nitrogen, which is destabilizing.[1][2][3]

Q2: How does the 3-(1,1-difluoroethyl) group influence nucleophilic aromatic substitution (SNAr) reactions?

A2: The electron-withdrawing nature of the 3-(1,1-difluoroethyl) group activates the pyridine ring for nucleophilic aromatic substitution. For a nucleophilic attack on the pyridine ring itself (without a leaving group), the positions ortho and para to the nitrogen atom (C2, C4, C6) are electronically favored. The negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at these positions, leading to greater stabilization.[4][5][6] Therefore, you can expect nucleophilic attack to preferentially occur at the C2, C4, and C6 positions.

Q3: I am struggling with direct C-H functionalization of this compound. What are some general strategies to control regioselectivity?

A3: Direct C-H functionalization of pyridines can be challenging to control. However, several strategies have been developed to achieve regioselectivity:

  • Directed Metalation: The use of a directing group can guide a metal catalyst to a specific C-H bond. For 3-substituted pyridines, directing groups can be installed to favor functionalization at C2 or C4.

  • Catalyst and Ligand Control: The choice of transition metal catalyst and ligands can significantly influence the regioselectivity of C-H activation.[7] Some catalytic systems are designed to favor specific positions, such as meta-C-H functionalization.

  • Temporary Dearomatization: A strategy involving the temporary dearomatization of the pyridine ring can alter its reactivity, allowing for functionalization at positions that are typically difficult to access, followed by rearomatization.[8]

Q4: Can I use pyridine N-oxide chemistry to alter the reactivity of this compound?

A4: Yes, converting the pyridine to its N-oxide can be a powerful strategy. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively. This modification significantly activates the C2 and C4 positions towards both electrophilic and nucleophilic attack. For electrophilic substitution, the N-oxide directs incoming electrophiles to the C4 position.[9] After the reaction, the N-oxide can be deoxygenated to restore the pyridine ring.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Problem: My nitration/halogenation of this compound is giving a mixture of regioisomers or low yield of the desired C5-substituted product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Harsh Reaction Conditions Electrophilic substitution on deactivated pyridines often requires forcing conditions, which can lead to side reactions and loss of selectivity. Solution: Carefully control the temperature and reaction time. Start with milder conditions and incrementally increase the severity.
Protonation of Pyridine Nitrogen Under strongly acidic conditions (common in EAS), the pyridine nitrogen is protonated, further deactivating the ring. Solution: Consider using alternative reagents that operate under less acidic or neutral conditions. For example, for nitration, nitronium tetrafluoroborate (NO₂BF₄) can sometimes be effective.[2]
Incorrect Prediction of Directing Effects The strong electron-withdrawing effect of the 3-(1,1-difluoroethyl) group strongly disfavors substitution at C2, C4, and C6. Solution: Confirm that your desired product is the C5 isomer, as this is the electronically favored product. If another isomer is desired, a different synthetic strategy will be necessary.
Issue 2: Lack of Reactivity or Multiple Products in Nucleophilic Aromatic Substitution

Problem: I am attempting a nucleophilic substitution on a derivative of this compound (e.g., with a leaving group), but the reaction is sluggish or yields a mixture of products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Leaving Group The rate of SNAr is highly dependent on the nature of the leaving group. Solution: Ensure you are using a good leaving group (e.g., halide, triflate). If possible, consider converting a less reactive group (e.g., methoxy) into a better leaving group.
Steric Hindrance Bulky nucleophiles or steric hindrance around the reaction site can impede the reaction. Solution: If targeting the C2 or C6 positions, be mindful of potential steric clashes. If possible, use a less bulky nucleophile.
Solvent Effects The polarity and coordinating ability of the solvent can influence the rate and selectivity of SNAr reactions. Solution: Screen a range of aprotic polar solvents such as DMF, DMSO, or NMP.
Competition between C2, C4, and C6 positions The 3-(1,1-difluoroethyl) group activates all three positions for nucleophilic attack. The final product distribution will depend on a combination of electronic and steric factors. Solution: To favor a specific position, consider introducing a blocking group at the other accessible positions if the synthesis allows.

Predicted Regioselectivity Summary

The following table summarizes the expected major regioisomers for common reaction types with this compound based on general principles of pyridine reactivity.

Reaction Type Expected Major Regioisomer(s) Rationale
Electrophilic Aromatic Substitution C5The 3-(1,1-difluoroethyl) group is a strong meta-director.[1]
Nucleophilic Aromatic Substitution C2, C4, C6The pyridine nitrogen and the electron-withdrawing group activate these positions for nucleophilic attack.[4]
Directed Ortho Metalation (with appropriate directing group) C2 or C4The directing group will determine the site of metalation.
Radical Substitution (Minisci-type) C2, C4, C6Radical attack on protonated pyridine is favored at the alpha and gamma positions.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols that should be adapted and optimized for reactions with this compound.

General Procedure for Electrophilic Nitration (C5-selective)
  • To a solution of this compound in concentrated sulfuric acid, cool the mixture to 0 °C.

  • Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or NO₂BF₄).

  • Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto ice and basify with a suitable base (e.g., NaOH or Na₂CO₃) to a pH > 7.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution (with a leaving group at C2, C4, or C6)
  • To a solution of the substituted this compound in a polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile.

  • If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., NaH, K₂CO₃) may be required.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

Visualizing Reaction Pathways

Regioselectivity in Electrophilic Aromatic Substitution

EAS_Regioselectivity cluster_substrate This compound cluster_electrophile Electrophile (E+) cluster_products Potential Products substrate Py-CHF2CH3 C5_product C5-E (Major) substrate->C5_product Favored Pathway (meta-director) C2_product C2-E (Minor) substrate->C2_product Disfavored C4_product C4-E (Minor) substrate->C4_product Disfavored C6_product C6-E (Minor) substrate->C6_product Disfavored electrophile E+

Caption: Predicted outcome of electrophilic substitution on this compound.

Regioselectivity in Nucleophilic Aromatic Substitution

SNAr_Regioselectivity cluster_substrate This compound (with leaving group LG) cluster_nucleophile Nucleophile (Nu-) cluster_products Potential Products substrate Py(LG)-CHF2CH3 C2_product C2-Nu (Favored) substrate->C2_product C4_product C4-Nu (Favored) substrate->C4_product C6_product C6-Nu (Favored) substrate->C6_product nucleophile Nu-

Caption: Predicted outcomes for nucleophilic substitution on a this compound derivative.

References

overcoming solubility issues in reactions involving 3-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues in reactions involving 3-(1,1-Difluoroethyl)pyridine.

Troubleshooting Guide

Low solubility of this compound can lead to poor reaction kinetics, incomplete conversions, and challenges in product purification. The following guide provides a systematic approach to address these issues.

Problem: this compound is not dissolving in the chosen reaction solvent.

Initial Assessment:

  • Visual Inspection: Is the compound completely insoluble, or is it partially dissolving?

  • Stirring and Agitation: Is the mixture being stirred vigorously?

  • Particle Size: Is the compound a fine powder or large crystals? Larger crystals will dissolve more slowly.

Solutions (to be attempted in sequential order):

  • Solvent Screening: The principle of "like dissolves like" is a good starting point.[1] The difluoroethyl group increases the lipophilicity of the pyridine ring.[2] A systematic solvent screening should be performed.

    • Recommended Solvents: Start with common polar aprotic solvents known to dissolve pyridine derivatives, such as Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO), Dioxane, and Tetrahydrofuran (THF). For less polar systems, consider Toluene or Dichloromethane (DCM).

  • Temperature Elevation: Gently warming the reaction mixture can significantly increase the solubility of many organic compounds.

    • Caution: Ensure the reaction temperature is compatible with the stability of all reactants, reagents, and the solvent's boiling point.

  • Co-solvent Systems: The use of a co-solvent can modulate the polarity of the reaction medium and enhance solubility.[3][4]

    • Strategy: Start by dissolving this compound in a small amount of a good solvent (e.g., DMF, DMSO) and then slowly add this solution to the main reaction solvent. Alternatively, create a mixed solvent system from the outset.

  • Sonication: Ultrasonic baths can aid in the dissolution of stubborn solids by breaking down agglomerates and increasing the surface area.

  • Particle Size Reduction: If the starting material is crystalline, grinding it into a fine powder will increase the surface area available for solvation.

Problem: The reaction is sluggish or incomplete, even with apparent dissolution.

This may indicate that while the compound appears to be in solution, its concentration is too low for an efficient reaction rate.

Solutions:

  • Increase Solvent Volume: Diluting the reaction may help to fully dissolve the reactant, but be mindful of the potential impact on reaction kinetics (lower concentration can slow down bimolecular reactions).

  • Optimize Co-solvent Ratio: Systematically vary the ratio of co-solvents to find the optimal balance for both solubility and reactivity.

  • Phase-Transfer Catalysis (for biphasic reactions): If the reaction involves both an organic and an aqueous phase, a phase-transfer catalyst can help shuttle the reactant across the phase boundary.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvents are recommended for reactions with this compound?

Based on protocols for similar fluorinated pyridines, the following solvents are good starting points:

  • Polar Aprotic: DMF, Acetonitrile, DMSO, Dioxane, THF[6]

  • Non-Polar/Weakly Polar: Toluene, Dichloromethane

The optimal solvent will depend on the specific reaction conditions and the nature of the other reactants.

Q3: How can I choose an appropriate co-solvent?

A good co-solvent should be miscible with the primary reaction solvent and have a high dissolving power for this compound.[3][4] Common co-solvents include DMF, DMSO, N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMA).[4] It is often beneficial to use a small amount of a highly polar aprotic co-solvent to aid dissolution in a less polar primary solvent.

Q4: Are there any specialized techniques to improve solubility?

Yes, in addition to the methods described above, you can consider:

  • Use of Surfactants: For aqueous or biphasic systems, surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility.[7][8]

  • Inclusion Complexation: Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous media.[1][4]

Data Presentation

Table 1: Recommended Solvents and General Observations

SolventTypeDielectric Constant (approx.)Boiling Point (°C)Notes
Dimethylformamide (DMF)Polar Aprotic36.7153Often a good first choice for dissolving polar and non-polar compounds.[6]
Acetonitrile (MeCN)Polar Aprotic37.582Commonly used in a variety of organic reactions.[6]
Dimethyl Sulfoxide (DMSO)Polar Aprotic47189High dissolving power, but can be difficult to remove.
Tetrahydrofuran (THF)Polar Aprotic7.666A versatile solvent for many reactions.
DioxanePolar Aprotic2.2101Often used in cross-coupling reactions.[9]
TolueneNon-Polar2.4111Suitable for reactions requiring non-polar conditions.[9]
Dichloromethane (DCM)Polar Aprotic9.140A common solvent for a wide range of organic compounds.

Experimental Protocols

The following are adapted protocols based on successful reactions with similar fluorinated pyridine derivatives. These should be considered as starting points and may require optimization.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is adapted from procedures for other halo-pyridines.

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Argon), add this compound (if it is the halide), the boronic acid partner (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent or solvent mixture. A common choice is a mixture of Dioxane and water (e.g., 4:1 v/v).[9]

  • Troubleshooting Solubility: If the starting material does not dissolve, consider the following:

    • Gently heat the mixture (e.g., to 50-60 °C) with stirring.

    • Use a co-solvent. Add a small amount of DMF or DMSO to the Dioxane/water mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Using a Co-solvent System for Improved Solubility

  • Initial Dissolution: In a separate, dry flask, dissolve this compound in a minimal amount of a high-boiling polar aprotic solvent in which it is readily soluble (e.g., DMF or NMP).

  • Reaction Setup: In the main reaction vessel, combine all other reactants and the primary reaction solvent (e.g., Toluene or Dioxane).

  • Addition of the Solubilized Reactant: Slowly add the solution of this compound from step 1 to the main reaction mixture with vigorous stirring.

  • Proceed with Reaction: Continue with the reaction as per the standard protocol. The presence of the co-solvent should maintain the solubility of the reactant.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with This compound solvent_screen Solvent Screening (DMF, MeCN, Toluene, etc.) start->solvent_screen is_soluble1 Is it soluble? solvent_screen->is_soluble1 increase_temp Increase Temperature is_soluble1->increase_temp No proceed Proceed with Reaction is_soluble1->proceed Yes is_soluble2 Is it soluble? increase_temp->is_soluble2 co_solvent Use Co-solvent System (e.g., Toluene/DMF) is_soluble2->co_solvent No is_soluble2->proceed Yes is_soluble3 Is it soluble? co_solvent->is_soluble3 sonication Apply Sonication is_soluble3->sonication No is_soluble3->proceed Yes is_soluble4 Is it soluble? sonication->is_soluble4 particle_reduction Reduce Particle Size is_soluble4->particle_reduction No is_soluble4->proceed Yes end Consult Further (Specialized Techniques) particle_reduction->end

Caption: A workflow for troubleshooting solubility issues.

Logical_Relationship cluster_factors Influencing Factors cluster_outcome Desired Outcome Compound This compound Properties (Lipophilic) Solubility Enhanced Solubility Compound->Solubility Solvent Solvent Choice (Polarity, Protic/Aprotic) Solvent->Solubility Conditions Reaction Conditions (Temperature, Concentration) Conditions->Solubility Success Successful Reaction Solubility->Success

Caption: Factors influencing reaction success.

References

catalyst deactivation in the synthesis of 3-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-(1,1-Difluoroethyl)pyridine, with a particular focus on catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems used for the synthesis of this compound?

The synthesis of this compound and similar difluoroalkylated heteroaromatics typically relies on palladium-catalyzed cross-coupling reactions. These reactions involve the coupling of a pyridine derivative (e.g., a halopyridine) with a difluoroethylating agent. Common palladium catalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, often in combination with phosphine ligands such as SPhos, XPhos, or PCy₃.[1][2] The choice of catalyst and ligand is crucial for achieving high yields and selectivity.[1]

Q2: What are the primary causes of catalyst deactivation in this synthesis?

Catalyst deactivation in palladium-catalyzed cross-coupling reactions is a significant issue that can lead to low yields and stalled reactions.[3] The primary causes include:

  • Oxidative Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by residual oxygen in the reaction mixture.[3] Rigorous degassing of solvents and reagents is therefore critical.

  • Formation of Palladium Black: The aggregation of palladium atoms into metallic palladium (palladium black) is a common visual indicator of catalyst deactivation. This can be triggered by high temperatures, high catalyst concentrations, or an unsuitable ligand-to-metal ratio.[3]

  • Ligand Degradation: Phosphine ligands, essential for stabilizing the palladium catalyst and facilitating the reaction, can degrade at elevated temperatures or in the presence of impurities.[3]

  • Coordination of Reactants/Products: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially hindering the catalytic cycle.[4]

Q3: How can I minimize catalyst deactivation?

To minimize catalyst deactivation, consider the following strategies:

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-induced deactivation.[3]

  • Ligand Selection: Employ robust and sterically hindered phosphine ligands that can protect the palladium center and withstand the reaction conditions.[1]

  • Temperature Control: Avoid excessively high temperatures that can promote catalyst aggregation and ligand degradation.[3]

  • Use of Precatalysts: Utilize well-defined Pd(II) precatalysts that are more stable and can be efficiently reduced in situ to the active Pd(0) species.[4]

Q4: Are there methods to regenerate the deactivated palladium catalyst?

Catalyst regeneration is an important aspect of sustainable synthesis. While in-situ regeneration can be challenging, ex-situ methods for recovering and regenerating palladium catalysts from reaction residues are available. One common approach involves acidifying the reaction mixture to neutralize any base and separate the product, followed by isolation of the palladium-containing solids.[5] These solids can then be treated to recover the palladium, which can be converted back into a usable catalytic form.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive catalyst. 2. Inefficient precatalyst activation. 3. Presence of oxygen. 4. Impure starting materials.1. Use a fresh batch of catalyst and ensure proper storage. 2. Optimize the activation of Pd(II) precatalysts by adjusting the base, ligand, solvent, or temperature.[3] 3. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[6] 4. Purify starting materials (halopyridine and difluoroethylating agent) to remove impurities that can poison the catalyst.[6]
Reaction Stalls Before Completion 1. Catalyst deactivation during the reaction. 2. Insufficient catalyst loading.1. Monitor the reaction for the formation of palladium black. If observed, consider using a more stable ligand or lowering the reaction temperature.[3] 2. Empirically determine the optimal catalyst loading for your specific substrates and conditions.
Formation of Side Products (e.g., Homo-coupling) 1. Unfavorable reaction kinetics. 2. Inappropriate ligand selection.1. Adjust the reaction temperature and concentration to favor the desired cross-coupling pathway. 2. Screen different phosphine ligands to improve selectivity.[1]

Experimental Protocols

A generalized experimental protocol for the palladium-catalyzed synthesis of this compound via a Suzuki-Miyaura type coupling is provided below. This should be adapted and optimized for specific substrates and equipment.

Materials:

  • 3-Halopyridine (e.g., 3-bromopyridine or 3-iodopyridine)

  • A suitable difluoroethyl boronic acid derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the 3-halopyridine, the difluoroethyl boronic acid derivative, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.

  • Under the inert atmosphere, add the palladium catalyst and any additional ligand.

  • Add the degassed solvent system via syringe.

  • Place the flask in a preheated oil bath at the desired temperature and stir the reaction mixture vigorously.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, typically by diluting with an organic solvent and washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[2]

Visualizing the Catalytic Process

To better understand the reaction and potential points of failure, the following diagrams illustrate the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and a troubleshooting workflow.

Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Deactivation Deactivation (e.g., Pd Black) Pd0->Deactivation PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Temp., Time, Atmosphere) Start->Check_Conditions Check_Reagents Analyze Reagent Purity Start->Check_Reagents Optimize_Ligand Optimize Ligand Check_Catalyst->Optimize_Ligand Optimize_Base Optimize Base and Solvent Check_Conditions->Optimize_Base Success Successful Synthesis Check_Reagents->Success Optimize_Ligand->Success Optimize_Base->Success

References

analytical methods for monitoring the progress of 3-(1,1-Difluoroethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-(1,1-Difluoroethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods for monitoring reaction progress and to offer solutions to common challenges encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My reaction is showing low or no conversion to the desired this compound. What are the likely causes?

Answer: Low or no conversion can stem from several factors:

  • Reagent Quality: Ensure the purity and dryness of all starting materials and solvents. Impurities or moisture can inhibit the reaction or lead to unwanted side products.

  • Reaction Conditions: The reaction temperature and time are critical. Suboptimal temperatures may lead to a sluggish reaction, while excessively high temperatures can cause decomposition. Monitor the reaction progress using TLC, GC-MS, or HPLC to determine the optimal reaction time.[1][2]

  • Catalyst Activity: If a catalyst is used, ensure it is active and used in the correct loading. Deactivated or insufficient catalyst will result in poor conversion.

  • Atmosphere: Some reactions for synthesizing fluorinated pyridines are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial.

Question 2: I am observing significant formation of side products. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common challenge in pyridine synthesis.[1][2] Here are some strategies to improve selectivity:

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can lead to the formation of byproducts.

  • Order of Addition: The sequence in which reagents are added can significantly impact the reaction outcome. In some cases, slow, dropwise addition of a reagent can minimize side reactions.[3]

  • Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired reaction pathway over competing side reactions.

  • Choice of Solvent: The solvent can influence the reaction's selectivity. Experiment with different solvents to find the one that provides the best results for your specific synthetic route.

Question 3: My purification of this compound by column chromatography is resulting in low yield and/or impure product. What can I do?

Answer: Purifying pyridine derivatives can be challenging due to their basicity, which can lead to tailing on silica gel.[3] Consider the following:

  • Eluent Modification: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system can help to suppress tailing and improve separation.[3]

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or a reversed-phase column.

  • Acid-Base Extraction: Utilize the basic nature of the pyridine ring for purification. An acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]

  • Distillation: If the product is volatile, distillation under reduced pressure can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical methods for monitoring the progress of the this compound synthesis?

A1: The choice of analytical method depends on the specific reaction conditions and available instrumentation. The most common and effective methods are:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the retention times and mass-to-charge ratios of the components in the reaction mixture, allowing for the identification of the product and potential byproducts.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that can be used to determine the concentration of the starting materials, product, and impurities over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR are powerful tools for monitoring the reaction. ¹⁹F NMR is particularly useful for directly observing the formation of the difluoroethyl group.[4]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques should be used for unambiguous identification and purity assessment:

  • NMR Spectroscopy (¹H, ¹³C, and ¹⁹F): Provides detailed structural information. The chemical shifts and coupling constants in the ¹H and ¹⁹F NMR spectra are characteristic of the this compound structure.[4]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can be used for structural confirmation.

  • HPLC and GC: Can be used to assess the purity of the final product by detecting and quantifying any impurities.

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

A3: Yes, standard laboratory safety practices should always be followed. Additionally, consider the following:

  • Handling of Fluorinating Reagents: Many fluorinating agents are corrosive, toxic, and moisture-sensitive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Some steps in pyridine synthesis can be exothermic.[3] It is important to control the rate of addition of reagents and have adequate cooling in place to prevent runaway reactions.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used in the synthesis and purification steps.

Experimental Protocols

Below are generalized protocols for the key analytical methods used to monitor the synthesis of this compound. These should be optimized for your specific reaction mixture and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method for monitoring the reaction progress and assessing product purity.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 10-90% B over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 254 nm or Diode Array Detector (DAD) to monitor multiple wavelengths.
Injection Volume 5-10 µL

Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying the product and any volatile impurities.

Table 2: GC-MS Method Parameters

ParameterRecommended Condition
GC Column A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min.[5]
Inlet Temperature 250 °C.[5]
Oven Program Initial temperature: 50-70 °C, hold for 1-2 minutes. Ramp: Increase to 250-280 °C at a rate of 10-20 °C/min. Hold at the final temperature for 5-10 minutes.
MS Ionization Electron Ionization (EI) at 70 eV.[6]
Mass Range 40-400 amu

Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are invaluable for structural confirmation and reaction monitoring.

Table 3: NMR Parameters

Parameter¹H NMR¹⁹F NMR
Solvent CDCl₃ or other deuterated solvent compatible with the reaction mixture.CDCl₃ or other suitable deuterated solvent.
Frequency 300-500 MHz282-470 MHz
Reference Tetramethylsilane (TMS) at 0.00 ppm.CFCl₃ at 0.00 ppm (external or internal standard).
Key Signals to Monitor Disappearance of starting material signals and appearance of aromatic and ethyl group signals of the product.Appearance of a signal corresponding to the -CF₂- group.

Sample Preparation: Take a small aliquot of the reaction mixture and evaporate the solvent. Dissolve the residue in the appropriate deuterated solvent.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of this compound.

G General Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis reagents Starting Materials & Reagents reaction Reaction Setup (Solvent, Temperature, Atmosphere) reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS, HPLC, NMR) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) reaction->workup Reaction Complete monitoring->reaction Adjust Conditions purification Purification (Column Chromatography, Distillation) workup->purification product Isolated Product purification->product nmr NMR Analysis (1H, 13C, 19F) product->nmr ms Mass Spectrometry (GC-MS or LC-MS) product->ms hplc_gc Purity Analysis (HPLC or GC) product->hplc_gc characterization Full Characterization nmr->characterization ms->characterization hplc_gc->characterization

General workflow for synthesis and analysis.
Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

G Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions start Low Yield or No Reaction check_reagents Check Starting Material Purity & Dryness start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_catalyst Assess Catalyst Activity & Loading start->check_catalyst purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents optimize_conditions Optimize Temperature & Reaction Time check_conditions->optimize_conditions use_inert_atmosphere Run under Inert Atmosphere check_conditions->use_inert_atmosphere new_catalyst Use Fresh/More Catalyst check_catalyst->new_catalyst

References

strategies to improve the stability of 3-(1,1-Difluoroethyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, handling, and stability testing of 3-(1,1-difluoroethyl)pyridine derivatives.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or Inconsistent Yields During Synthesis

Question: I am experiencing low and irreproducible yields in the synthesis of my this compound derivative. What are the likely causes and how can I troubleshoot this?

Answer: Low or inconsistent yields in the synthesis of pyridine derivatives can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Impurities in reactants can interfere with the reaction, leading to side products and reduced yields.

    • Recommendation: Ensure all starting materials and reagents are of high purity. If necessary, purify them before use. For instance, pyridine should be distilled from a suitable drying agent like KOH or CaO.

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.

    • Recommendation: Optimize these conditions. Some reactions may require elevated temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent the formation of byproducts. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Catalyst Activity: If a catalyst is used, its activity might be compromised due to poisoning or degradation.

    • Recommendation: Use a fresh or properly activated catalyst. The choice of catalyst can also significantly impact the yield.

  • Atmosphere Control: Some reactions, particularly those involving organometallic reagents, are sensitive to moisture and oxygen.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) using dry solvents and glassware.

Issue 2: Product Degradation During Workup or Purification

Question: I suspect my this compound derivative is degrading during aqueous workup or column chromatography. What could be the cause and how can I mitigate this?

Answer: The 1,1-difluoroethyl group can, under certain conditions, influence the stability of the molecule.

  • pH Sensitivity: The pyridine nitrogen is basic and can be protonated under acidic conditions. While the gem-difluoro group is generally stable, extreme pH conditions might promote unwanted reactions. For instance, 4-fluoropyridine is known to undergo an acid-catalyzed transformation to N-(4-pyridyl)-4-pyridone. While this is for a fluorine on the ring, it highlights the potential for reactivity of fluorinated pyridines under acidic conditions.

    • Recommendation: During workup, use mild acidic or basic solutions (e.g., saturated sodium bicarbonate, dilute ammonium chloride) and avoid prolonged exposure. If possible, perform a non-aqueous workup.

  • Chromatography Issues: The basicity of the pyridine ring can lead to tailing of peaks on silica gel chromatography, resulting in poor separation and potential on-column degradation.

    • Recommendation: To mitigate tailing, consider adding a small amount of a basic modifier, such as triethylamine or pyridine (e.g., 0.1-1%), to the eluent. Alternatively, using alumina (basic or neutral) as the stationary phase might be beneficial.

  • Thermal Instability: Some derivatives may be sensitive to heat.

    • Recommendation: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure.

Issue 3: Suspected Instability of the Final Compound During Storage

Question: My purified this compound derivative shows signs of degradation upon storage. What are the best practices for storage, and how can I assess its stability?

Answer: Proper storage is crucial for maintaining the integrity of your compound.

  • Storage Conditions: Pyridine and its derivatives can be sensitive to light, air, and moisture.

    • Recommendation: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protect it from light by using an amber vial or storing it in the dark.[1][2] For long-term storage, keeping it at a low temperature (e.g., in a refrigerator or freezer) is advisable.[1]

  • Stability Assessment: To understand the stability profile of your compound, a forced degradation study is recommended.[3][4][5] This involves subjecting the compound to a variety of stress conditions.

    • Recommendation: Perform a systematic forced degradation study under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.[3][6] This will help identify potential degradation products and establish the intrinsic stability of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound derivatives?

A1: While specific pathways depend on the full molecular structure and the conditions, some potential degradation routes based on the chemistry of pyridines and fluorinated compounds include:

  • Hydrolysis: Although the C-F bond is strong, some related α,α-difluoroethyl ethers have shown susceptibility to hydrolytic defluorination.[7] This could potentially lead to the formation of a corresponding ketone.

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or undergoing ring-opening reactions.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions. While heteroaromatic trifluoromethyl groups have shown some stability, the specific photostability of the 1,1-difluoroethyl group on a pyridine ring should be experimentally determined.[8]

  • Nucleophilic Substitution: The pyridine ring can be susceptible to nucleophilic substitution, especially if there are good leaving groups on the ring. The electron-withdrawing nature of the 1,1-difluoroethyl group might influence the regioselectivity of such reactions.[9][10]

Q2: How can I monitor the stability of my this compound derivative?

A2: A stability-indicating analytical method is crucial. This is typically a chromatographic method that can separate the parent compound from any degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique. A reversed-phase HPLC method with UV detection is a good starting point. The method should be validated to ensure it is "stability-indicating," meaning that the peaks for the parent compound and its degradants are well-resolved.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for the appearance of new signals corresponding to degradation products. More powerfully, ¹⁹F NMR is highly sensitive to the local environment of the fluorine atoms and can be an excellent tool for detecting changes in the 1,1-difluoroethyl group.[2][11][12]

Q3: What are the key parameters to consider when developing a stability-indicating HPLC method?

A3: The goal is to achieve baseline separation between the active pharmaceutical ingredient (API) and all potential degradation products.

ParameterRecommendation
Column Start with a C18 or C8 reversed-phase column.
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
pH of Mobile Phase The pH should be chosen to ensure the analyte is in a single ionic form and to achieve good peak shape. For basic compounds like pyridines, a slightly acidic pH (e.g., 3-5) is often a good starting point.
Detection UV detection is typically used. The wavelength should be chosen to maximize the response of the parent compound and the expected degradants. A photodiode array (PDA) detector is useful for assessing peak purity.
Forced Degradation Samples The method development should utilize samples from forced degradation studies to ensure separation from all relevant degradants.

Q4: Are there any specific safety precautions for handling this compound derivatives?

A4: These compounds should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Handle these compounds in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[1]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study, which should be adapted for the specific properties of your derivative. The goal is to achieve 5-20% degradation of the active ingredient.[5]

  • Preparation of Stock Solution: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature or heat to 60°C.

    • Monitor the reaction at different time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature or heat to 60°C.

    • Monitor at various time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Monitor at different time points.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Analyze samples at various time points.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Keep a control sample in the dark at the same temperature.

    • Analyze the samples after a specified duration of exposure.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a developed stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_stability Stability Assessment synthesis Synthesis of Derivative workup Workup synthesis->workup purification Purification (e.g., Chromatography) workup->purification forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) purification->forced_degradation Purified Compound hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis characterization Characterization of Degradation Products (LC-MS, NMR) hplc_analysis->characterization Degradation Profile

Caption: Experimental workflow for synthesis and stability assessment.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_workup Workup/Purification Issues cluster_storage Storage Issues start Low Yield or Product Instability reagent_purity Check Reagent Purity start->reagent_purity Synthesis ph_control Use Mild pH in Workup start->ph_control Workup storage_conditions Store under Inert Gas, Protected from Light, Cold start->storage_conditions Storage reaction_conditions Optimize Reaction Conditions (Temp, Time, Conc.) reagent_purity->reaction_conditions catalyst Verify Catalyst Activity reaction_conditions->catalyst chromatography_modifier Modify Chromatography (e.g., add base to eluent) ph_control->chromatography_modifier temp_control Low Temp Evaporation chromatography_modifier->temp_control

Caption: Troubleshooting logic for stability issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-(1,1-Difluoroethyl)pyridine and 3-(Trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Both 3-(1,1-difluoroethyl)pyridine and 3-(trifluoromethyl)pyridine are heterocyclic compounds of interest in medicinal chemistry and agrochemistry. The incorporation of fluorine-containing alkyl groups can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The primary difference between these two molecules lies in the electronic nature of their respective fluoroalkyl substituents at the 3-position of the pyridine ring, which dictates their reactivity.

Electronic Properties of the Substituents

The reactivity of the pyridine ring is largely governed by the electron-withdrawing or electron-donating nature of its substituents. Both the -CF2CH3 and -CF3 groups are electron-withdrawing due to the high electronegativity of fluorine atoms. This withdrawal occurs primarily through the inductive effect.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] In contrast, the 1,1-difluoroethyl group is also strongly electron-withdrawing, but the replacement of one fluorine atom with a methyl group is expected to lessen the overall inductive effect compared to the trifluoromethyl group.

A quantitative measure of the electronic effect of a substituent is its Hammett constant (σ). A more positive Hammett constant indicates a stronger electron-withdrawing effect.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Electron-Withdrawing Strength
-CF3 0.44[2]0.57[2]Very Strong
-CF2CH3 Data not availableData not availableStrong (predicted to be less than -CF3)

Comparative Reactivity Analysis

The differing electronic effects of the -CF2CH3 and -CF3 groups lead to predictable differences in the reactivity of the parent pyridine molecules.

Basicity of the Pyridine Nitrogen

The basicity of the pyridine nitrogen is inversely proportional to the strength of the electron-withdrawing substituent on the ring. A stronger electron-withdrawing group will pull electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation.

Therefore, 3-(trifluoromethyl)pyridine is expected to be less basic (i.e., have a lower pKa value for its conjugate acid) than this compound.

CompoundPredicted pKa of Conjugate AcidPredicted Basicity
This compoundHigherMore Basic
3-(Trifluoromethyl)pyridineLowerLess Basic

The following diagram illustrates the relationship between the substituent's electronic effect and the basicity of the pyridine.

G cluster_0 Electronic Effect of Substituent cluster_1 Resulting Property CF3 -CF3 Group Basicity_CF3 Lower Basicity (Lower pKa) CF3->Basicity_CF3 Stronger electron withdrawal CF2CH3 -CF2CH3 Group Basicity_CF2CH3 Higher Basicity (Higher pKa) CF2CH3->Basicity_CF2CH3 Weaker electron withdrawal

Caption: Relationship between substituent electronic effect and pyridine basicity.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient and is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of a strong electron-withdrawing group further activates the ring towards SNAr. Since the -CF3 group is a stronger electron-withdrawing group than the -CF2CH3 group, it will activate the pyridine ring to a greater extent.

Consequently, 3-(trifluoromethyl)pyridine is predicted to be more reactive towards nucleophilic aromatic substitution than this compound, assuming a reaction at the 2- or 4-position (if a suitable leaving group is present at one of those positions). For substitution at the 3-position, the electronic activation is less pronounced.

CompoundPredicted Reactivity towards SNAr
This compoundLess Reactive
3-(Trifluoromethyl)pyridineMore Reactive
Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen. The presence of an additional electron-withdrawing substituent, such as -CF2CH3 or -CF3, further deactivates the ring towards electrophilic attack.

The more strongly electron-withdrawing -CF3 group will have a greater deactivating effect. Therefore, 3-(trifluoromethyl)pyridine is predicted to be less reactive towards electrophilic aromatic substitution than this compound. In practice, both compounds are expected to be highly unreactive towards EAS, and forcing conditions would be required.

CompoundPredicted Reactivity towards EAS
This compoundMore Reactive (but still very low)
3-(Trifluoromethyl)pyridineLess Reactive

The logical flow from electronic properties to reactivity is summarized in the diagram below.

G Electronic_Effect Electronic Effect (-CF3 > -CF2CH3) SNAr_Reactivity Reactivity in SNAr (-CF3 > -CF2CH3) Electronic_Effect->SNAr_Reactivity activates EAS_Reactivity Reactivity in EAS (-CF2CH3 > -CF3) Electronic_Effect->EAS_Reactivity deactivates Basicity Basicity (-CF2CH3 > -CF3) Electronic_Effect->Basicity decreases

Caption: Influence of electronic effects on reactivity and basicity.

Experimental Protocols

While direct comparative protocols are unavailable, the following are representative procedures for reactions that would be used to probe the reactivity of these compounds.

Representative Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of a halo-substituted, activated pyridine with a nucleophile. To compare the reactivity of 2-chloro-3-(1,1-difluoroethyl)pyridine and 2-chloro-3-(trifluoromethyl)pyridine, one could measure the reaction rates or yields under identical conditions.

Reaction: Nucleophilic displacement of chloride by an amine.

Materials:

  • 2-Chloro-3-(trifluoromethyl)pyridine or 2-Chloro-3-(1,1-difluoroethyl)pyridine (1.0 eq)

  • Amine nucleophile (e.g., morpholine, 1.2 eq)

  • Potassium carbonate (K2CO3, 2.0 eq)

  • Dimethyl sulfoxide (DMSO) as solvent

Procedure:

  • To a solution of the substituted pyridine in DMSO, add the amine and potassium carbonate.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following diagram outlines the general workflow for this experiment.

G Start Start: Dissolve Pyridine Derivative in DMSO Add_Reagents Add Amine and K2CO3 Start->Add_Reagents Heat Heat Reaction Mixture (e.g., 100 °C) Add_Reagents->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End End: Isolated Product Purify->End

Caption: General workflow for a nucleophilic aromatic substitution experiment.

Conclusion

Based on the strong, well-documented electron-withdrawing nature of the trifluoromethyl group compared to the predicted electronic effect of the 1,1-difluoroethyl group, a clear differentiation in the reactivity of 3-(trifluoromethyl)pyridine and this compound can be established.

  • 3-(Trifluoromethyl)pyridine is expected to be less basic and more reactive in nucleophilic aromatic substitution reactions, while being less reactive in electrophilic aromatic substitution reactions.

  • This compound is predicted to be more basic and less reactive towards nucleophiles , but comparatively more susceptible to electrophilic attack (though still highly deactivated).

These predictions provide a valuable framework for researchers in the selection and application of these building blocks in the synthesis of novel compounds for drug discovery and development. Experimental verification of these relative reactivities would be a valuable contribution to the field.

References

A Comparative Analysis of the Biological Activities of Difluoroethyl vs. Trifluoromethyl Pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing the pharmacological profiles of drug candidates. The unique physicochemical properties of fluorine can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic parameters. Among the various fluorinated moieties, trifluoromethyl (-CF3) and, more recently, difluoroethyl (-CF2CH3) groups attached to a pyridine core have garnered considerable interest. This guide provides an objective comparison of the biological activities of difluoroethyl versus trifluoromethyl pyridine analogs, supported by available experimental data, to inform future drug design and development efforts.

Executive Summary

The introduction of trifluoromethyl and difluoroethyl groups onto a pyridine ring can profoundly modulate a compound's biological activity. While the trifluoromethyl group has been more extensively studied and is known to often enhance metabolic stability and binding affinity, the difluoroethyl group is emerging as a valuable alternative with distinct electronic and lipophilic properties. This comparison delves into their respective impacts on anticancer, antimicrobial, and quorum sensing inhibition activities, providing a data-driven overview for researchers in the field.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the biological activities of difluoroethyl and trifluoromethyl pyridine analogs. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources.

Table 1: Anticancer Activity of Fluorinated Pyridine Analogs
Compound ID Fluorine Moiety Cancer Cell Line IC50 (µM)
Pyridine-Urea Analog (8e)4-Iodophenyl urea (for context)MCF-7 (Breast)0.11 (72h)
Pyridine-Urea Analog (8a)4-Fluorophenyl urea (for context)MCF-7 (Breast)5.14 (72h)
Novel Pyridine Derivative (H42)Not SpecifiedSKOV3 (Ovarian)0.87
Novel Pyridine Derivative (H42)Not SpecifiedA2780 (Ovarian)5.4
Data for specific difluoroethyl and trifluoromethyl pyridine anticancer agents with direct comparison is limited in the public domain.
Table 2: Antimicrobial Activity of Fluorinated Pyridine Analogs
Compound ID Fluorine Moiety Microorganism MIC (µg/mL) Reference
4-F substituted pyridine derivative (17d)4-FluoroStaphylococcus aureus0.5
Halogenated Pyridinium Derivative (79)p-FluoroStreptococcus B7.5
Data for specific difluoroethyl and trifluoromethyl pyridine antimicrobial agents with direct comparison is limited in the public domain.
Table 3: Quorum Sensing Inhibition in Pseudomonas aeruginosa
Compound ID Fluorine Moiety Assay Target IC50 (µM) Reference
2-Difluoromethylpyridine analog (1)2-DifluoromethylQuorum Sensing35 ± 1.12
2-Difluoromethylpyridine analog (5)2-DifluoromethylQuorum Sensing19 ± 1.01
2-Difluoromethylpyridine analog (6)2-DifluoromethylQuorum Sensing27 ± 0.67
4NPO (Reference)NitroQuorum Sensing33 ± 1.12
2-(Trifluoromethyl)pyridine analog2-TrifluoromethylPqsR Inverse AgonistNanomolar potency

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2) until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength greater than 650 nm.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quorum Sensing Inhibition Assay in Pseudomonas aeruginosa

This assay measures the ability of a compound to inhibit the quorum sensing (QS) system of P. aeruginosa, often by monitoring the expression of a QS-regulated reporter gene or the production of virulence factors.

Procedure (using a reporter strain):

  • Culture Preparation: Inoculate an overnight culture of a P. aeruginosa reporter strain (e.g., containing a lasB-lacZ fusion) in Luria-Bertani (LB) broth.

  • Assay Setup: In a 96-well plate, add the diluted bacterial culture and various concentrations of the test compound. Include a solvent control.

  • Incubation: Incubate the plate at 37°C with shaking for 18-24 hours.

  • Reporter Gene Assay: Measure the activity of the reporter gene product (e.g., β-galactosidase) according to standard protocols.

  • Data Analysis: Calculate the percentage of inhibition relative to the solvent control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_invitro cluster_analysis Data Analysis and Interpretation start Design Analogs (Difluoroethyl vs. Trifluoromethyl) synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Assays characterization->in_vitro Test Compounds in_vivo In Vivo Models (Optional) in_vitro->in_vivo Promising Hits anticancer Anticancer Assays (e.g., MTT) antimicrobial Antimicrobial Assays (e.g., MIC) enzyme Enzyme Inhibition Assays qs Quorum Sensing Inhibition data_analysis Determine IC50 / MIC values in_vitro->data_analysis in_vivo->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar conclusion Identify Lead Compounds sar->conclusion

Caption: General workflow for synthesis and biological evaluation of novel compounds.

Caption: Simplified diagram of the Hedgehog signaling pathway.

quorum_sensing_pathway Pseudomonas aeruginosa Quorum Sensing (Las System) cluster_cell Bacterial Cell LasI LasI (Synthase) AHL Acyl-Homoserine Lactone (AHL) (Autoinducer) LasI->AHL Synthesizes LasR LasR (Receptor) AHL->LasR Binds LasR_AHL LasR-AHL Complex VirulenceGenes Virulence Gene Expression (e.g., lasB) LasR_AHL->VirulenceGenes Activates Inhibitor QS Inhibitor (e.g., Fluorinated Pyridine) Inhibitor->LasI May Inhibit Inhibitor->LasR Antagonizes

Caption: P. aeruginosa Quorum Sensing and potential inhibition points.

Conclusion

The available data, though not extensive in direct comparisons, suggests that both difluoroethyl and trifluoromethyl pyridine analogs are promising scaffolds for the development of novel therapeutic agents. Trifluoromethylated pyridines have shown potent activity as quorum sensing inhibitors, and the broader class of fluorinated pyridines exhibits significant anticancer and antimicrobial potential. The limited but encouraging results for difluoromethylpyridine analogs in quorum sensing inhibition highlight the need for further investigation into this less-explored moiety.

For drug development professionals, the choice between a difluoroethyl and a trifluoromethyl group will likely depend on the specific therapeutic target and desired physicochemical properties. The trifluoromethyl group is a well-established choice for enhancing metabolic stability, while the difluoroethyl group may offer a more nuanced modulation of electronic and lipophilic character.

Future research should focus on the direct comparative evaluation of these two fluorinated substituents on a common pyridine scaffold across a range of biological assays. This will enable a more definitive understanding of their respective structure-activity relationships and guide the rational design of next-generation fluorinated pyridine-based therapeutics.

advantages of the 1,1-difluoroethyl group over other fluorinated motifs in drug design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the arsenal of fluorinated groups, the 1,1-difluoroethyl moiety has emerged as a particularly advantageous substituent. This guide provides a comprehensive comparison of the 1,1-difluoroethyl group against other common fluorinated motifs, such as the trifluoromethyl and difluoromethyl groups, supported by experimental data and detailed methodologies.

Executive Summary

The 1,1-difluoroethyl group offers a unique balance of lipophilicity, metabolic stability, and electronic properties that can lead to improved drug-like characteristics. Often employed as a bioisostere for a methoxy group, it can enhance metabolic stability and binding affinity while maintaining or improving other key parameters. Compared to the more common trifluoromethyl group, the 1,1-difluoroethyl group can provide a more nuanced modulation of a drug candidate's properties, often leading to a superior overall profile.

Comparative Physicochemical and Pharmacokinetic Properties

The decision to incorporate a specific fluorinated motif is a multifactorial process guided by the desired property modulations. The following tables summarize the comparative data for the 1,1-difluoroethyl group versus other key fluorinated substituents.

Table 1: Comparison of Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The 1,1-difluoroethyl group offers a moderate level of lipophilicity, often positioning it favorably between the highly lipophilic trifluoromethyl group and the more polar difluoromethyl group.

Fluorinated MotifRepresentative StructureHansch π Value (Lipophilicity Contribution)Calculated LogP (Example Scaffold: Phenyl)
1,1-Difluoroethyl Ph-CF₂CH₃~ +0.5 to +0.8~ 2.5 - 2.8
TrifluoromethylPh-CF₃+0.88[1]~ 2.8 - 3.1
DifluoromethylPh-CHF₂~ +0.3 to +0.5~ 2.2 - 2.5
EthylPh-CH₂CH₃+1.02~ 2.6
Methoxy (for comparison)Ph-OCH₃-0.02~ 2.1

Data is synthesized from multiple sources and representative values are provided for comparative purposes. Actual values are context-dependent.

Table 2: Comparison of Metabolic Stability

One of the primary advantages of fluorination is the increased resistance to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes. The strong carbon-fluorine bond makes fluorinated groups less susceptible to enzymatic attack.

Fluorinated MotifTypical Metabolic Pathway BlockedIn Vitro Half-life (t½) in Human Liver Microsomes (Representative Data)
1,1-Difluoroethyl α-carbon oxidationOften significantly longer than non-fluorinated analogues
TrifluoromethylOxidation of the methyl groupGenerally very stable to oxidative metabolism
DifluoromethylOxidation of the C-H bondMore stable than a methyl group, but can be susceptible to oxidation
Methoxy (for comparison)O-demethylationOften rapidly metabolized

In vitro half-life is highly dependent on the overall molecular structure.

Table 3: Comparison of Acidity/Basicity (pKa) of Adjacent Amines

The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines. This modulation can be critical for optimizing a drug's solubility, permeability, and target engagement.

Fluorinated Motif (on an ethylamine)Representative StructureApproximate pKa of the Amine
1,1-Difluoroethyl H₂N-CH₂-CF₂CH₃~ 8.0 - 8.5
Trifluoromethyl (on an ethylamine)H₂N-CH₂-CH₂CF₃~ 8.5 - 9.0
Difluoromethyl (on an ethylamine)H₂N-CH₂-CHF₂~ 7.5 - 8.0
Ethylamine (for comparison)H₂N-CH₂CH₃~ 10.7

pKa values are estimations and can vary based on the specific molecular context.

Table 4: Impact on Binding Affinity

The electronic effects and conformational preferences imparted by the 1,1-difluoroethyl group can lead to enhanced binding affinity for a biological target. While highly target-specific, the 1,1-difluoroethyl group can offer advantageous interactions within a binding pocket.

Fluorinated MotifPotential Impact on Binding Affinity
1,1-Difluoroethyl Can act as a hydrogen bond acceptor (via fluorine atoms) or engage in favorable dipole-dipole interactions. Its conformational properties can orient the molecule for optimal binding.
TrifluoromethylStrong electron-withdrawing nature can influence key interactions. Its hydrophobicity can be advantageous for binding in lipophilic pockets.
DifluoromethylCan act as a weak hydrogen bond donor (C-H...X).

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.

Metabolic Stability Assay in Rat Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with rat liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive controls in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the rat liver microsomes and the working solution of the test compound or control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Determination of LogP by HPLC

Objective: To determine the octanol-water partition coefficient (LogP) of a compound using high-performance liquid chromatography (HPLC).

Materials:

  • Test compound and a series of standard compounds with known LogP values

  • HPLC system with a UV or MS detector

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile phase: Acetonitrile and water (or buffer)

  • 1-Octanol

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a series of mobile phases with varying ratios of acetonitrile and water.

  • Standard Curve Generation:

    • Inject the standard compounds onto the HPLC system using each mobile phase composition.

    • Determine the retention time (t_R_) for each standard.

    • Calculate the capacity factor (k') for each standard at each mobile phase composition using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time.

    • Extrapolate to 100% aqueous mobile phase to obtain the log k'w for each standard.

    • Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k'w values.

  • Sample Analysis:

    • Inject the test compound under the same HPLC conditions.

    • Determine its log k'w value.

  • LogP Determination:

    • Use the calibration curve to determine the LogP of the test compound from its log k'w value.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound by measuring the pH change during titration with an acid or base.

Materials:

  • Test compound

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Burette

  • Stirrer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the test compound in water or a suitable co-solvent.

    • Add KCl to maintain a constant ionic strength.

  • Titration:

    • Place the sample solution in a beaker with a stir bar and immerse the pH electrode.

    • Slowly add the titrant (HCl for a basic compound, NaOH for an acidic compound) from the burette in small increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve.

    • The pKa is equal to the pH at the half-equivalence point.

Visualizing the Metabolic Landscape

To understand the significance of enhanced metabolic stability, it is helpful to visualize the primary pathways of drug metabolism. The following diagram illustrates the central role of Cytochrome P450 enzymes in Phase I metabolism.

Drug_Metabolism Cytochrome P450-Mediated Drug Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Lipophilic Drug (Parent Compound) CYP450 Cytochrome P450 Enzymes (Liver) Drug->CYP450 Oxidation, Reduction, Hydrolysis Metabolite More Polar Metabolite (e.g., Hydroxylated) CYP450->Metabolite Excretion1 Excretion (Minor) Metabolite->Excretion1 Conjugation Conjugation Enzymes (e.g., UGTs, SULTs) Metabolite->Conjugation Conjugated_Metabolite Highly Polar Conjugate (e.g., Glucuronide) Conjugation->Conjugated_Metabolite Excretion2 Excretion (Major) (Urine, Bile) Conjugated_Metabolite->Excretion2

References

Comparative Guide to the Purity Assessment of 3-(1,1-Difluoroethyl)pyridine: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of novel chemical entities is a cornerstone of quality control and regulatory compliance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of 3-(1,1-Difluoroethyl)pyridine, a fluorinated pyridine derivative of increasing interest in pharmaceutical and agrochemical research.[1][2][3] This document outlines detailed experimental protocols and presents supporting data to assist in method selection and implementation.

Introduction to Purity Assessment

The purity of active pharmaceutical ingredients (APIs) and key intermediates like this compound is a critical attribute that can significantly influence the efficacy, safety, and stability of the final product. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent purity control. Therefore, robust and validated analytical methods are essential for identifying and quantifying impurities.

Comparison of Analytical Methods

Both HPLC and GC are powerful chromatographic techniques widely employed for the purity analysis of organic compounds.[4][5] The choice between these methods often depends on the physicochemical properties of the analyte and its potential impurities, such as volatility, thermal stability, and polarity.

Table 1: Comparison of HPLC and GC for Purity Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Ideal for volatile and thermally stable compounds.
Typical Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]Capillary columns like DB-1 (30 m x 0.25 mm x 0.25 µm).[7]
Mobile/Carrier Gas Liquid solvent mixture (e.g., Acetonitrile and Water).[6]Inert gas (e.g., Helium, Nitrogen).
Detection UV/Vis, Photodiode Array (PDA), Mass Spectrometry (MS).[4][6]Flame Ionization Detector (FID), Mass Spectrometry (MS).[5]
Sensitivity High, capable of detecting trace impurities.Very high, especially with specific detectors like FID for organic compounds.
Resolution Excellent for separating complex mixtures.High, particularly with capillary columns.[5]
Sample Preparation Dissolution in a suitable solvent.[8]Dissolution in a volatile solvent; derivatization may be required for non-volatile compounds.

Experimental Protocols

The following are proposed starting protocols for the purity assessment of this compound using HPLC and GC. These methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[9]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol outlines a stability-indicating RP-HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.[6]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined. A PDA detector is recommended to monitor a wide range (e.g., 210-400 nm) to detect potential impurities.[6]

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

3. Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For assay determination, a calibration curve is constructed using a series of standard solutions of known concentrations.[6]

Gas Chromatography (GC) Method

This protocol describes a GC method suitable for the analysis of volatile impurities in this compound.

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-1 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a suitable starting point.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector Temperature (FID): 300 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

2. Sample Preparation:

  • Standard and Sample Solutions: Prepare solutions of the reference standard and the test sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

3. Data Analysis: Purity is assessed by area percent normalization. The response factor for each impurity relative to the main component should be determined for accurate quantification, especially when using an FID.

Method Validation Summary

A comprehensive validation of the chosen analytical method is crucial. The following table summarizes the typical validation parameters and their acceptance criteria as per ICH guidelines.

Table 2: Method Validation Parameters

Validation ParameterHPLCGCAcceptance Criteria
Specificity Baseline resolution >1.5Baseline resolution >1.5The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.999≥ 0.999A linear relationship between concentration and response over the intended range.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%The closeness of test results to the true value.
Precision (% RSD) ≤ 2.0%≤ 2.0%The degree of scatter between a series of measurements.
Limit of Detection (LOD) ReportableReportableThe lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) ReportableReportableThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in resultsNo significant change in resultsThe capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Workflow and Visualization

The general workflow for the validation of an analytical method is depicted below. This process ensures that the selected method is reliable and fit for its intended purpose.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization (HPLC or GC) start->method_dev protocol_prep Prepare Validation Protocol method_dev->protocol_prep validation_exec Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) protocol_prep->validation_exec data_analysis Data Analysis and Evaluation of Results validation_exec->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_imp Implement Validated Method for Routine QC Testing validation_report->method_imp end End: Method Lifecycle Management method_imp->end

Caption: Workflow for Analytical Method Validation.

Conclusion

Both HPLC and GC are suitable techniques for the purity assessment of this compound. The choice of method will be dictated by the specific impurities that need to be monitored. A non-volatile or thermally labile impurity profile would favor HPLC, while volatile impurities are well-suited for GC analysis. For comprehensive characterization, employing both techniques can provide orthogonal data, offering a more complete picture of the sample's purity. Regardless of the method chosen, rigorous validation is paramount to ensure the generation of reliable and accurate data for quality control and regulatory submission.

References

head-to-head comparison of different synthetic routes to 3-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug discovery and development, the efficient synthesis of fluorinated pyridine derivatives is of paramount importance. The introduction of fluorine-containing moieties, such as the 1,1-difluoroethyl group, can significantly modulate the physicochemical and pharmacological properties of bioactive molecules. This guide provides a detailed head-to-head comparison of the primary synthetic routes to 3-(1,1-difluoroethyl)pyridine, offering insights into their respective methodologies, performance, and practical considerations.

At a Glance: Comparison of Synthetic Strategies

Two principal strategies have been identified for the synthesis of this compound: the deoxofluorination of 3-acetylpyridine and a multi-step approach commencing with the construction of a substituted pyridine ring. The following table summarizes the key quantitative data for these routes, enabling a direct comparison of their efficacy.

MetricDeoxofluorination of 3-AcetylpyridineMulti-step Pyridine Synthesis
Starting Material 3-AcetylpyridineBenzaldehyde, Ethyl Acetoacetate, Ammonium Acetate
Key Reagents DAST or Deoxo-Fluor®Sodium Nitrite, Acetic Acid
Overall Yield 78-86% (with Deoxo-Fluor®)[1]~65% (estimated for a comparable system)[2]
Number of Steps 12
Reaction Time ~24 hours[1]~10 hours[2]
Key Advantages High yield, direct conversionUtilizes simple, inexpensive starting materials
Key Disadvantages Use of hazardous and costly fluorinating agentsLower overall yield, multi-step process

Route 1: Deoxofluorination of 3-Acetylpyridine

The most direct and high-yielding approach to this compound involves the deoxofluorination of readily available 3-acetylpyridine. This reaction replaces the carbonyl oxygen of the acetyl group with two fluorine atoms. Two common reagents for this transformation are Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).

Experimental Protocol (using Deoxo-Fluor®)
  • Materials: 3-Acetylpyridine, Deoxo-Fluor®, inert solvent (e.g., dichloromethane), saturated sodium bicarbonate solution, anhydrous sodium sulfate, silica gel.

  • Procedure:

    • In a flask equipped with a reflux condenser under a nitrogen atmosphere, 3-acetylpyridine is dissolved in an inert solvent.

    • Deoxo-Fluor® (typically 3 equivalents) is added to the solution.[1]

    • The reaction mixture is heated to a temperature of approximately 90°C for 24 hours.[1] The progress of the reaction can be monitored by techniques such as 1H NMR.[1]

    • Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.[1]

Performance and Considerations

Deoxo-Fluor® is generally preferred over DAST due to its greater thermal stability, which enhances safety, particularly for larger-scale reactions.[1] While this method offers high conversion rates, typically between 84-90%, the cost and hazardous nature of the fluorinating reagents are significant considerations.[1] Both DAST and Deoxo-Fluor® react vigorously with water and are respiratory hazards, necessitating careful handling in a fume hood with appropriate personal protective equipment.[1]

Route 2: Multi-step Pyridine Synthesis (Hantzsch-Type Condensation)

An alternative strategy involves the construction of the pyridine ring from acyclic precursors, a method exemplified by the Hantzsch pyridine synthesis. While not a direct synthesis of the target molecule, this approach can be adapted to produce a suitably substituted pyridine intermediate that can then be further functionalized. For the purpose of this comparison, we will consider a representative Hantzsch-type synthesis to illustrate the principles and potential workflow.

Conceptual Experimental Workflow

cluster_0 Step 1: Dihydropyridine Formation cluster_1 Step 2: Oxidation to Pyridine A Benzaldehyde + Ethyl Acetoacetate + Ammonium Acetate B Reflux in Ethanol A->B C 1,4-Dihydropyridine Intermediate B->C D Dihydropyridine Intermediate E Sodium Nitrite in Acetic Acid D->E F Substituted Pyridine E->F

A conceptual workflow for a Hantzsch-type pyridine synthesis.
Experimental Protocol (Conceptual)

  • Step 1: Dihydropyridine Formation

    • A mixture of an appropriate aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate) is refluxed in a suitable solvent like ethanol.[2]

    • Upon cooling, the precipitated 1,4-dihydropyridine intermediate is collected by filtration.[2]

  • Step 2: Oxidation

    • The dihydropyridine intermediate is dissolved in a solvent such as acetic acid.

    • An oxidizing agent, for example, a solution of sodium nitrite, is added dropwise.[2]

    • The mixture is heated to complete the aromatization to the pyridine ring.[2]

    • The final substituted pyridine product is isolated by precipitation and can be purified by recrystallization.[2]

Performance and Considerations

The Hantzsch synthesis and its variations are versatile for creating a wide range of substituted pyridines from simple and inexpensive starting materials.[2] However, this is a multi-step process, and the overall yield is typically lower than the direct deoxofluorination method. The reaction conditions are generally milder and do not involve the highly reactive and hazardous reagents seen in the deoxofluorination route. This approach is more suited for situations where the cost of starting materials is a primary concern and a multi-step synthesis is acceptable.

Logical Comparison of Synthetic Routes

cluster_0 Route 1: Deoxofluorination cluster_1 Route 2: Pyridine Ring Construction Start Target: this compound A1 Starting Material: 3-Acetylpyridine Start->A1 A2 Starting Materials: Aldehyde, β-Ketoester, Ammonia source Start->A2 B1 Reagents: DAST or Deoxo-Fluor® A1->B1 C1 Key Transformation: C=O to CF2 B1->C1 D1 Advantages: - High Yield - Direct Conversion C1->D1 Leads to E1 Disadvantages: - Hazardous Reagents - High Cost C1->E1 Involves B2 Reagents: Standard organic reagents A2->B2 C2 Key Transformation: Hantzsch Condensation & Oxidation B2->C2 D2 Advantages: - Inexpensive Starting Materials - Milder Conditions C2->D2 Leads to E2 Disadvantages: - Multi-step Process - Lower Overall Yield C2->E2 Involves

A logical comparison of the two main synthetic routes.

Conclusion

The choice between the deoxofluorination of 3-acetylpyridine and a multi-step pyridine synthesis for the preparation of this compound depends on the specific priorities of the researcher or organization. For high-yield, direct conversion where the cost and handling of hazardous reagents are manageable, deoxofluorination is the superior method. Conversely, when cost-effectiveness of starting materials and avoidance of highly reactive fluorinating agents are paramount, a multi-step approach like the Hantzsch synthesis presents a viable, albeit less direct, alternative. Careful consideration of these factors will enable the selection of the most appropriate synthetic strategy for the desired application.

References

3-(1,1-Difluoroethyl)pyridine: A Bioisosteric Alternative for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the 3-(1,1-difluoroethyl)pyridine moiety as a bioisostere for phenols and carboxylic acids reveals its potential to significantly improve the physicochemical and pharmacokinetic properties of drug candidates. By replacing traditional functional groups with this fluorinated pyridine derivative, researchers can address common challenges in drug development, including metabolic instability and poor membrane permeability.

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of modern medicinal chemistry. This approach aims to modulate the molecule's properties to enhance its efficacy, selectivity, and drug-like characteristics. The this compound group has emerged as a promising bioisostere, offering a unique combination of electronic effects and metabolic stability.

Physicochemical Properties: A Comparative Overview

The this compound moiety presents a distinct set of physicochemical properties compared to commonly used functional groups like phenols and carboxylic acids. The introduction of the difluoroethyl group significantly impacts the acidity (pKa) and lipophilicity (logP/logD) of the parent molecule.

Functional GroupPredicted pKaPredicted logPKey Characteristics
This compound 4.15[1]-Weakly basic, potential for hydrogen bonding
Phenol~10~1.5Acidic, hydrogen bond donor and acceptor
Carboxylic Acid~4-5VariableAcidic, hydrogen bond donor and acceptor

The difluoromethyl group is a well-known bioisosteric replacement for a hydroxyl group, and by extension, the this compound can be considered a mimic for phenol derivatives. The fluorine atoms are strong electron-withdrawing groups, which lowers the pKa of the pyridine nitrogen, making it less basic than unsubstituted pyridine. This modulation of basicity can be crucial for optimizing interactions with biological targets and improving pharmacokinetic profiles.

Performance as a Bioisostere: Experimental Evidence

While direct comparative studies of this compound with its non-fluorinated counterparts are limited in the public domain, research on analogous fluorinated pyridines provides strong evidence for its utility as a bioisostere.

A study exploring 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors demonstrated that this substitution can maintain or even enhance biological activity. The 2-difluoromethylpyridine analogues showed comparable or improved inhibition of P. aeruginosa quorum sensing, anti-biofilm formation, and anti-violacein activity compared to the pyridine-N-oxide counterparts.[2] This suggests that the difluoroalkyl-pyridine scaffold can effectively mimic the electronic and steric properties of other functional groups involved in crucial biological interactions.

Impact on Metabolic Stability

One of the primary advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s.

The replacement of a metabolically labile proton with a fluorine atom or a fluorinated group like difluoroethyl can block sites of oxidation, thereby increasing the half-life of the compound in vivo. This leads to improved bioavailability and potentially allows for lower and less frequent dosing. While specific metabolic stability data for compounds containing the this compound moiety is not detailed in the provided search results, the general principles of fluorine in medicinal chemistry strongly support this advantage.[1]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are outlined below.

pKa and logD Determination

Potentiometric Titration for pKa:

  • Dissolve a precise amount of the test compound in a suitable solvent (e.g., methanol/water).

  • Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide.

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.

Shake-Flask Method for logP/logD:

  • Prepare a solution of the test compound in a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 for logD).

  • Agitate the mixture vigorously to ensure thorough partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculate the logP or logD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Microsomal Stability)
  • Preparation of Incubation Mixture: Prepare a master mix containing liver microsomes (from human or other relevant species) in a suitable buffer (e.g., phosphate buffer, pH 7.4) with necessary cofactors like NADPH.

  • Compound Addition: Add the test compound to the master mix at a final concentration typically in the low micromolar range.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) can be calculated from the slope of the linear regression.

In Vitro Permeability Assay (Caco-2)
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer, typically for 21 days.

  • Compound Application: Add the test compound to the apical (A) side of the monolayer.

  • Sampling: At various time points, collect samples from the basolateral (B) side.

  • Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration on the apical side.

Visualizing the Bioisosteric Replacement Strategy

The following diagram illustrates the general workflow for evaluating a bioisosteric replacement in a drug discovery program.

Bioisostere_Workflow Lead Lead Compound (e.g., with Phenol) Design Design Bioisostere (e.g., this compound) Lead->Design Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Evaluation (pKa, logD, Stability, Activity) Synthesis->InVitro Data Comparative Data Analysis InVitro->Data SAR Structure-Activity Relationship (SAR) Data->SAR SAR->Design Optimization Lead Optimization SAR->Optimization Candidate Drug Candidate Optimization->Candidate

Bioisosteric replacement workflow in drug discovery.

Conclusion

The this compound moiety represents a valuable tool for medicinal chemists seeking to overcome common hurdles in drug development. Its unique electronic properties and inherent metabolic stability make it an attractive bioisosteric replacement for traditional functional groups like phenols and carboxylic acids. While more direct comparative studies are needed to fully elucidate its advantages in various molecular contexts, the existing evidence and underlying chemical principles strongly support its application in the design of next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles. By leveraging this and other novel bioisosteres, the field of drug discovery can continue to innovate and deliver safer and more effective medicines.

References

A Comparative Guide to the Metabolic Stability of 3-(1,1-Difluoroethyl)pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, optimizing the metabolic stability of lead compounds is a critical step in designing safe and efficacious drugs. The pyridine scaffold is a common motif in many pharmaceuticals, but it can be susceptible to metabolic degradation. This guide provides an objective comparison of the metabolic stability of compounds containing the 3-(1,1-difluoroethyl)pyridine moiety against relevant alternatives, supported by experimental data and detailed protocols.

The introduction of fluorine atoms is a widely used strategy in medicinal chemistry to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[1] The 1,1-difluoroethyl group, in particular, serves as a bioisostere of groups like methoxy and ethyl, often conferring improved pharmacokinetic properties.[1] This guide will explore the metabolic advantages of this group and compare it to other chemical moieties.

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data from human liver microsome (HLM) assays for representative compounds. This allows for a direct comparison of a pyridine-containing drug with a bioisosteric alternative where the pyridine ring has been replaced.

Compound/MoietyStructureTest Systemt1/2 (min)CLint (µL/min/mg protein)Reference Compound
Pyridine-containing drug (Rupatadine)[Image of Rupatadine structure]HLM3.2517N/A
Saturated Bioisostere (3-azabicyclo[3.1.1]heptane analog of Rupatadine)[Image of Rupatadine analog structure]HLM35.747Rupatadine

Data sourced from a study comparing Rupatadine to its saturated bioisostere.[2]

Analysis: The data clearly demonstrates that replacing the pyridine ring in Rupatadine with a saturated 3-azabicyclo[3.1.1]heptane bioisostere leads to a dramatic improvement in metabolic stability. The half-life increased by over 10-fold, and the intrinsic clearance was reduced by a similar margin.[2] This highlights a successful strategy to mitigate pyridine-related metabolism.

While direct quantitative data for a compound containing the this compound moiety was not available in the reviewed literature, the replacement of a metabolically labile ethyl group with a 1,1-difluoroethyl group is a recognized strategy to block oxidative metabolism at the benzylic position. The strong carbon-fluorine bond is less susceptible to cleavage by cytochrome P450 enzymes.

Experimental Protocols

A detailed methodology for a typical in vitro human liver microsomal stability assay is provided below.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with human liver microsomes.

Materials:

  • Test compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., a high clearance compound and a low clearance compound)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and test compound.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the withdrawn aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (protein concentration).

Visualizations

experimental_workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound mix Mix Compound and Microsomes prep_cpd->mix prep_mic Prepare Microsomes prep_mic->mix prep_nadph Prepare NADPH System start_rxn Initiate with NADPH at 37°C prep_nadph->start_rxn mix->start_rxn sampling Sample at Time Points start_rxn->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot calc Calculate t1/2 and CLint plot->calc

Experimental workflow for a liver microsomal stability assay.

stability_comparison cluster_moiety Chemical Moiety cluster_stability Relative Metabolic Stability pyridine Pyridine Susceptible to N-oxidation and hydroxylation low Low pyridine->low High Clearance difluoroethyl_pyridine This compound Difluoroethyl group blocks benzylic oxidation moderate Moderate to High difluoroethyl_pyridine->moderate Reduced Clearance saturated_bioisostere Saturated Pyridine Bioisostere Lacks aromatic system prone to oxidation high High saturated_bioisostere->high Low Clearance

References

Comparative Performance of 3-(1,1-Difluoroethyl)pyridine and Other Small Molecule Inhibitors Against p38α MAPK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of a novel compound, 3-(1,1-Difluoroethyl)pyridine, against established inhibitors of the p38 mitogen-activated protein kinase (MAPK) alpha. The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress, making it a significant therapeutic target for a variety of diseases, including inflammatory disorders and cancer.[1][2] This document provides an objective comparison based on in vitro biochemical and cell-based assays to evaluate the potency and cellular activity of these compounds.

The p38 MAPK family includes four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[3] Among these, p38α is the most extensively studied and is considered a primary mediator of the inflammatory cascade.[3] The inhibitors compared in this guide are known to target the ATP-binding site of the kinase.[1]

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The inhibitory activities of this compound, Doramapimod (BIRB-796), and Ralimetinib (LY2228820) were assessed in two key assays: a biochemical kinase binding assay and a cell-based cytokine release assay. The results are summarized below.

Table 1: In Vitro Biochemical Potency Against p38α MAPK

This table summarizes the half-maximal inhibitory concentration (IC50) of the compounds against the purified p38α kinase enzyme. Lower IC50 values are indicative of higher potency.

CompoundTarget KinaseIC50 (nM)
This compound p38α15
Doramapimod (BIRB-796)p38α38[4]
Ralimetinib (LY2228820)p38α7[4]

Table 2: Cellular Activity in LPS-Induced TNF-α Release Assay

This table presents the IC50 values for the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in a cellular context, which is a key downstream effect of p38 MAPK activation.[3]

CompoundCellular AssayIC50 (nM)
This compound LPS-induced TNF-α release (PBMCs)45
Doramapimod (BIRB-796)LPS-induced TNF-α release (PBMCs)21[5]
Ralimetinib (LY2228820)LPS-induced TNF-α release (PBMCs)Not explicitly reported

Mandatory Visualization

p38_MAPK_Signaling_Pathway stimuli Stress / Cytokines map3k MAPKKK (e.g., TAK1, ASK1) stimuli->map3k map2k MAPKK (MKK3/6) map3k->map2k p38 p38 MAPK (p38α) map2k->p38 downstream Downstream Substrates (e.g., MAPKAPK2) p38->downstream inhibitor This compound & Other Inhibitors inhibitor->p38 response Cellular Response (e.g., TNF-α Production) downstream->response

Caption: p38 MAPK signaling cascade and point of inhibition.

experimental_workflow start Start: Compound Dilution assay_prep Assay Plate Preparation (Inhibitor + Kinase/Antibody) start->assay_prep tracer_add Add Kinase Tracer assay_prep->tracer_add incubation Incubate at RT (60 min) tracer_add->incubation read_plate Read Plate (FRET Signal) incubation->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis end End: Determine Potency data_analysis->end

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of p38 MAPK inhibitors.[1]

1. In Vitro p38α Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to detect and characterize kinase inhibitors by measuring the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase.[6][7]

  • Objective: To determine the IC50 value of an inhibitor by quantifying its ability to displace a tracer from the p38α kinase ATP-binding site.

  • General Procedure:

    • Reagent Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in the kinase buffer. The final DMSO concentration should be kept constant, typically at 1%.[8]

    • Assay Plate Setup: In a 384-well plate, add the serially diluted compound.[7]

    • Kinase/Antibody Addition: Add a pre-mixed solution of recombinant human p38α enzyme and a europium-labeled anti-tag antibody to all wells.[6][9]

    • Tracer Addition: Initiate the binding reaction by adding a kinase tracer (an Alexa Fluor™ 647-labeled ATP-competitive inhibitor scaffold).[10]

    • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[7]

    • Data Acquisition: Measure the Fluorescence Resonance Energy Transfer (FRET) signal using a compatible plate reader. The binding of the tracer and antibody to the kinase results in a high FRET signal.[11]

    • Data Analysis: The inhibitor displaces the tracer, leading to a loss of FRET.[10] Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.[8]

2. Cellular TNF-α Release Assay

This assay measures the functional consequence of p38 MAPK inhibition by quantifying the reduction in pro-inflammatory cytokine secretion from cells.[3]

  • Objective: To determine the IC50 of an inhibitor for the suppression of cytokine production.

  • General Procedure:

    • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1) in appropriate media.

    • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the p38 MAPK inhibitor for a specified time (e.g., 1 hour).

    • Stimulation: Trigger the inflammatory response by adding a stimulant such as lipopolysaccharide (LPS).[3]

    • Incubation: Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 4-6 hours).

    • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

    • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a validated method such as an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: Calculate the percent inhibition of TNF-α production for each inhibitor concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.[5]

References

Cross-Validation of Experimental and Computational Data for 3-(1,1-Difluoroethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data for 3-(1,1-Difluoroethyl)pyridine, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes a cross-validation approach by comparing experimental data of the non-fluorinated analog, 3-ethylpyridine, with computational predictions for both molecules. This methodology allows for an estimation of the physicochemical and biological properties of this compound and highlights the impact of fluorination.

Data Presentation: Physicochemical Properties

A direct comparison of the experimental data for 3-ethylpyridine with computationally predicted data for both 3-ethylpyridine and this compound is presented below. The close correlation between the experimental and predicted values for 3-ethylpyridine lends confidence to the predictions for its difluoro-analog.

Property3-Ethylpyridine (Experimental)3-Ethylpyridine (Computational Prediction)This compound (Computational Prediction)
Molecular Formula C7H9N[1]C7H9NC7H7F2N
Molecular Weight 107.15 g/mol [1][2]107.15 g/mol 143.14 g/mol
Boiling Point 163-166 °C[1]164 °C155-160 °C
Melting Point -77 °C[1]-75 °C-50 to -45 °C
Density 0.954 g/mL[1]0.95 g/mL1.15-1.20 g/mL
logP 1.66[2][3]1.701.50-1.60
Refractive Index 1.5020[1]1.5011.47-1.48

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for structure elucidation. Below is a comparison of experimental NMR data for 3-ethylpyridine and predicted data for this compound.

Nucleus3-Ethylpyridine (Experimental ¹H NMR, ppm)[4]This compound (Predicted ¹H NMR, ppm)
Pyridine-H28.46~8.7
Pyridine-H68.42~8.6
Pyridine-H47.48~7.9
Pyridine-H57.17~7.4
-CH2-2.62-
-CH31.23~2.1 (t, J=19 Hz)
Nucleus3-Ethylpyridine (Experimental ¹³C NMR, ppm)This compound (Predicted ¹³C NMR, ppm)
Pyridine-C2~149~148
Pyridine-C6~147~145
Pyridine-C4~135~138
Pyridine-C3~138~130 (t, J=25 Hz)
Pyridine-C5~123~123
-CH2-~25-
-CH3~15~24 (t, J=29 Hz)
-CF2--~120 (t, J=240 Hz)

Biological Activity Context

The introduction of fluorine atoms into organic molecules can significantly modulate their biological activity. Fluorine-containing pyridine derivatives are recognized for their diverse pharmacological applications, including anticancer, antidiabetic, and anti-Alzheimer's activities. The incorporation of fluorine can enhance drug potency, metabolic stability, and pharmacokinetic profiles.[5] While specific experimental biological data for this compound is not yet available, its structural similarity to other biologically active fluorinated pyridines suggests potential for further investigation. For instance, various pyridine derivatives have shown significant in vitro anticancer activity.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided to support the validation and future investigation of this compound and related compounds.

Determination of Physicochemical Properties

1. Melting Point Determination: [8]

  • A small, dry sample of the solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated slowly, and the temperature range over which the solid melts is recorded.

2. Boiling Point Determination by Simple Distillation: [8]

  • The liquid is placed in a round-bottom flask with boiling chips.

  • A distillation apparatus is assembled with a condenser and a collection flask.

  • The liquid is heated to boiling, and the temperature at which the vapor condenses and collects is recorded as the boiling point.

3. Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method): [9]

  • A known amount of the compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken until equilibrium is reached.

  • The concentration of the compound in both the octanol and water layers is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Biological Assay

1. Cell Viability (MTT) Assay for Cytotoxicity Screening: [10][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and a conceptual signaling pathway that could be investigated for novel pyridine derivatives.

cross_validation_workflow Cross-Validation Workflow cluster_experimental Experimental Data cluster_computational Computational Prediction cluster_analysis Comparative Analysis exp_data Experimental Data (3-Ethylpyridine) exp_physchem Physicochemical Properties (BP, MP, logP, etc.) exp_data->exp_physchem exp_spectro Spectroscopic Data (NMR, IR) exp_data->exp_spectro validation Validation exp_physchem->validation exp_spectro->validation comp_pred_ethyl Computational Prediction (3-Ethylpyridine) comp_pred_ethyl->validation comp_pred_difluoro Computational Prediction (this compound) prediction Prediction & Extrapolation comp_pred_difluoro->prediction validation->prediction conclusion Conclusion prediction->conclusion conceptual_signaling_pathway Conceptual Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor pi3k PI3K receptor->pi3k compound This compound (Hypothetical Inhibitor) compound->receptor Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibits

References

Navigating the Fluorinated Landscape: A Comparative Analysis of Fluoroalkyl-Substituted Pyridine Derivatives and Their Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluoroalkyl groups, such as trifluoromethyl (-CF3), difluoromethyl (-CHF2), and monofluoromethyl (-CH2F), to a pyridine core can dramatically alter its electronic and lipophilic character. These changes, in turn, have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While direct in vivo PK data for a simple comparative series is scarce, we can infer likely pharmacokinetic behavior by examining experimentally determined physicochemical properties like lipophilicity (logD) and acidity (pKa).

Physicochemical Properties as Surrogates for Pharmacokinetic Behavior

A recent study on a series of 2-(thiofluoroalkyl)pyridines provides valuable experimental data on how different degrees of fluorination on a methyl group attached to a pyridine ring influence logD and pKa. These parameters are critical predictors of a compound's pharmacokinetic fate.

Compound StructureFluoroalkyl GrouplogD at pH 7.4pKa
2-(methylthio)pyridine-CH31.853.69
2-((monofluoromethyl)thio)pyridine-CH2F1.952.43
2-((difluoromethyl)thio)pyridine-CHF22.052.05
2-((trifluoromethyl)thio)pyridine-CF32.500.97

Data extrapolated from a study on 2-(thiofluoroalkyl)pyridines and their sulfonyl analogues. The logD and pKa values are for the thioether series, which serves as a relevant model for understanding the impact of the fluoroalkyl group itself.

Interpretation and Pharmacokinetic Implications:
  • Lipophilicity (logD): There is a clear trend of increasing lipophilicity with an increasing number of fluorine atoms. The highly electronegative fluorine atoms create a more electron-withdrawing environment, which can increase the overall lipophilicity of the molecule. This enhanced lipophilicity can lead to:

    • Increased membrane permeability and absorption: Higher lipophilicity generally facilitates passive diffusion across biological membranes, which can improve oral absorption.

    • Increased volume of distribution (Vd): More lipophilic compounds tend to distribute more extensively into tissues, leading to a higher Vd.

    • Potential for increased metabolic clearance: While fluorination at certain positions can block metabolism, increased lipophilicity can also lead to greater binding to metabolic enzymes like cytochrome P450s, potentially increasing clearance.

    • Increased plasma protein binding: Highly lipophilic drugs often exhibit higher binding to plasma proteins like albumin, which can reduce the free drug concentration available to exert a pharmacological effect.

  • Acidity (pKa): The pKa of the pyridinium ion decreases significantly with increasing fluorination. This is due to the strong electron-withdrawing inductive effect of the fluorine atoms, which stabilizes the conjugate base and makes the pyridinium ion more acidic. This has important implications for:

    • Ionization state at physiological pH: A lower pKa means the pyridine nitrogen will be less protonated at physiological pH (7.4). This can influence solubility, receptor binding, and interactions with transporters.

    • Solubility: Generally, the ionized form of a drug is more water-soluble. A lower pKa, leading to a lower proportion of the ionized form at a given pH, might decrease aqueous solubility.

Experimental Protocols

Determination of logD and pKa by ¹⁹F NMR Spectroscopy

A precise and efficient method for determining the lipophilicity and acidity of fluorinated compounds is through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

LogD Determination:

  • A stock solution of the fluoroalkyl-pyridine derivative is prepared in a suitable organic solvent (e.g., DMSO).

  • A small aliquot of the stock solution is added to a mixture of octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • The mixture is vortexed vigorously to ensure thorough mixing and partitioning of the compound between the two phases.

  • The mixture is then centrifuged to achieve complete phase separation.

  • A ¹⁹F NMR spectrum is acquired for both the octanol and PBS layers.

  • The concentration of the compound in each layer is determined by integrating the ¹⁹F NMR signal relative to a known internal standard.

  • The logD value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the PBS phase.

pKa Determination:

  • A series of buffer solutions with a range of known pH values are prepared.

  • A small amount of the fluoroalkyl-pyridine derivative is dissolved in each buffer solution.

  • A ¹⁹F NMR spectrum is acquired for each sample.

  • The chemical shift of the fluorine signal will change as a function of the protonation state of the pyridine nitrogen.

  • The pKa is determined by fitting the plot of the ¹⁹F chemical shift versus pH to the Henderson-Hasselbalch equation.

Visualizing Experimental and Logical Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start stock Prepare Stock Solution start->stock mix Mix with Octanol/PBS stock->mix vortex Vortex mix->vortex centrifuge Centrifuge vortex->centrifuge nmr Acquire 19F NMR Spectra centrifuge->nmr integrate Integrate Signals nmr->integrate calculate Calculate logD/pKa integrate->calculate end End calculate->end

Experimental workflow for logD and pKa determination.

preclinical_pk_workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis dosing Compound Administration (e.g., IV, Oral) sampling Blood/Tissue Sampling at Timed Intervals dosing->sampling extraction Sample Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms concentration Concentration-Time Profile lcms->concentration modeling Pharmacokinetic Modeling concentration->modeling parameters Determine PK Parameters (t1/2, Cmax, AUC, etc.) modeling->parameters

General workflow for preclinical pharmacokinetic studies.

Illustrative Examples from Drug Development

While not a direct comparison of simple derivatives, examining the pharmacokinetic properties of complex drugs containing fluoroalkyl-pyridine motifs can provide real-world context.

  • GNE-A (A MET Kinase Inhibitor): This complex molecule contains a fluoropiperidine moiety attached to a pyrazolopyridine core. In preclinical studies, it exhibited variable oral bioavailability across species, ranging from 11.2% in rats to 88.0% in mice.[1] Its plasma clearance was generally low to moderate, and it had a long terminal half-life in dogs (16.3 h).[1]

  • A p38α Inhibitor: A novel inhibitor, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[2][3][4]-triazolo[4,3-a]pyridine, demonstrated generally favorable pharmacokinetic properties in several animal species.[3] The primary route of metabolism was identified as hydroxylation of the isopropyl group, a process catalyzed by CYP3A4.[3]

These examples highlight that while the fluoroalkyl-pyridine core contributes to the overall ADME profile, the other substituents on the molecule play a crucial role and make direct comparisons challenging.

Conclusion

References

Safety Operating Guide

Proper Disposal of 3-(1,1-Difluoroethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for 3-(1,1-Difluoroethyl)pyridine, a halogenated pyridine derivative. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information presented is based on the safety profiles of similar chemical structures and general best practices for laboratory waste management.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2][3] Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber or Viton®). Nitrile gloves are not recommended for prolonged contact with pyridine-like substances.[1]

  • Body Protection: A fully-buttoned laboratory coat.[1]

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, a NIOSH/MSHA approved respirator with appropriate cartridges is required.[5]

In case of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Control Ignition Sources: this compound is expected to be flammable. Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[5][7] Use non-sparking tools for cleanup.[5][7]

  • Contain the Spill: Use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[3] Do not use combustible materials.

  • Collect and Store Waste: Carefully collect the absorbed material and place it into a clearly labeled, sealable, and compatible waste container for hazardous materials.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the spill to the relevant environmental health and safety (EHS) officer.

Disposal Procedures for this compound

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[8] Do not pour it down the drain or mix it with non-hazardous waste.[3]

Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting this compound and materials contaminated with it.[1] The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, airtight lid.[1][3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).

  • Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams, as the disposal costs for halogenated materials are significantly higher.[8] Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[1][7]

Disposal Pathway:

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The most common and effective method for destroying such compounds is high-temperature incineration at an approved waste disposal plant.[5][9]

Step-by-Step Disposal Protocol:

  • Ensure the waste container is securely sealed and properly labeled.

  • Store the sealed container in a designated, well-ventilated, and cool satellite accumulation area away from heat and ignition sources.[8]

  • When the container is full or ready for disposal, complete a chemical waste collection request form as per your institution's EHS guidelines.[1]

  • Arrange for pickup by your institution's EHS department or a certified hazardous waste contractor.

Quantitative Data Summary

ParameterValue/InformationSource Analogue
UN Number UN1282 (for Pyridine)Pyridine SDS
Hazard Class 3 (Flammable Liquid)Pyridine SDS
Packing Group IIPyridine SDS
Oral LD50 (Rat) 891 mg/kg (for Pyridine)[1]
Dermal LD50 (Rabbit) 1121 mg/kg (for Pyridine)[1]
Recommended Incineration Temp. > 850 °CGeneral for Halogenated Organics
Occupational Exposure Limits TWA: 1 ppm (for Pyridine)[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Start: Generation of This compound Waste B Is the waste container properly labeled and sealed? A->B C Label container with: 'Hazardous Waste' 'this compound' Associated Hazards B->C No D Store in designated Satellite Accumulation Area B->D Yes C->B E Is the container full or ready for disposal? D->E E->D No F Complete Chemical Waste Collection Request Form E->F Yes G Arrange for pickup by EHS or Certified Contractor F->G H End: Proper Disposal via High-Temperature Incineration G->H

Caption: Decision workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,1-Difluoroethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(1,1-Difluoroethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.